5-Ethoxyindole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-ethoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-12-9-3-4-10-8(7-9)5-6-11-10/h3-7,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKPDICCMASELW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406438 | |
| Record name | 5-Ethoxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10501-17-4 | |
| Record name | 5-Ethoxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Ethoxy-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Ethoxyindole: A Technical Monograph on Synthesis and Medicinal Utility
Executive Summary
5-Ethoxyindole (CAS: 10501-17-4) is a privileged bicyclic scaffold in medicinal chemistry, serving as a critical lipophilic homolog to the naturally occurring 5-methoxyindole moiety found in serotonin and melatonin. While often overshadowed by its methoxy counterpart, the 5-ethoxy variant acts as a vital probe for defining the steric and hydrophobic limits of receptor binding pockets, particularly within the serotonergic (5-HT) and dopaminergic landscapes. This guide details the historical genesis, synthetic methodologies, and pharmacological applications of 5-ethoxyindole, providing researchers with actionable protocols and mechanistic insights.
Part 1: Historical Genesis & Chemical Identity
The Post-Fischer Expansion
The history of 5-ethoxyindole is inextricably linked to the development of the Fischer Indole Synthesis . Following Emil Fischer’s serendipitous discovery in 1883, the early 20th century saw a "structural expansion" phase where chemists systematically applied Fischer’s protocol to various substituted phenylhydrazines.
Unlike 5-methoxyindole, which was immediately prioritized due to its relationship with pineal hormones, 5-ethoxyindole emerged primarily as a synthetic probe . It allowed early medicinal chemists to test the "homologation principle"—determining if extending the alkyl chain at the 5-position (from methyl to ethyl) would retain biological activity while altering metabolic stability (blocking O-demethylation) or lipophilicity.
Physicochemical Profile
The 5-ethoxy group imparts distinct physicochemical properties compared to the methoxy analog, primarily increasing lipophilicity (LogP) and altering crystal packing forces.
Table 1: Comparative Physicochemical Data
| Property | 5-Ethoxyindole | 5-Methoxyindole | Significance in Drug Design |
| CAS Number | 10501-17-4 | 1006-94-6 | Unique identifier for procurement. |
| Molecular Formula | C₁₀H₁₁NO | C₉H₉NO | - |
| Molecular Weight | 161.20 g/mol | 147.18 g/mol | Slight mass increase affects ligand efficiency. |
| Melting Point | 35–36 °C | 52–54 °C | Lower MP of ethoxy indicates weaker lattice energy, affecting solubility. |
| Boiling Point | 192 °C (approx) | 254 °C | - |
| Lipophilicity (cLogP) | ~2.6 | ~2.1 | Ethoxy is more lipophilic, enhancing BBB penetration potential. |
Part 2: Synthetic Methodologies
The Classic Fischer Indole Synthesis (Primary Route)
The most robust route to 5-ethoxyindole involves the condensation of 4-ethoxyphenylhydrazine with acetaldehyde (or its acetal equivalent) under Lewis acid catalysis.
Mechanistic Causality
-
Choice of Hydrazine: 4-Ethoxyphenylhydrazine is the obligate precursor. The para substitution directs the cyclization to the ortho position, exclusively yielding the 5-substituted indole (unlike meta-substituted hydrazines which yield 4- and 6-isomers).
-
Choice of Carbonyl Source: Acetaldehyde diethyl acetal is preferred over free acetaldehyde to prevent self-polymerization and ensure controlled hydrazone formation.
-
Catalyst: Zinc Chloride (ZnCl₂) or Polyphosphoric Acid (PPA) facilitates the [3,3]-sigmatropic rearrangement, the rate-determining step.
Protocol: Synthesis from 4-Ethoxyphenylhydrazine
This protocol is designed for a 10 mmol scale and is self-validating via TLC monitoring.
Materials:
-
4-Ethoxyphenylhydrazine hydrochloride (1.89 g, 10 mmol)
-
Acetaldehyde diethyl acetal (1.18 g, 10 mmol)
-
Ethanol (Absolute, 20 mL)
-
Polyphosphoric Acid (PPA) or ZnCl₂ (anhydrous)
Step-by-Step Workflow:
-
Hydrazone Formation: Dissolve 4-ethoxyphenylhydrazine HCl in Ethanol (20 mL). Add Acetaldehyde diethyl acetal dropwise. Reflux for 2 hours.
-
Validation: TLC (30% EtOAc/Hexane) should show disappearance of hydrazine starting material.
-
-
Cyclization: Evaporate ethanol to yield the crude hydrazone oil. Add PPA (10 g) and heat to 100–110°C with vigorous stirring for 30–60 minutes.
-
Observation: The mixture will darken significantly as ammonia is evolved (use a fume hood).
-
-
Quenching: Cool the mixture to 60°C and carefully pour onto crushed ice (50 g) to quench the acid.
-
Extraction: Extract the aqueous slurry with Ethyl Acetate (3 x 30 mL).
-
Purification: Wash combined organics with NaHCO₃ (sat. aq.) and Brine.[1] Dry over Na₂SO₄.[2] Concentrate.
-
Purification: Flash chromatography (SiO₂, Gradient 5% -> 20% EtOAc/Hexane). 5-Ethoxyindole elutes as a low-melting off-white solid.
-
The Gassman Indole Synthesis (Alternative)
Used when the hydrazine precursor is unstable or unavailable. It involves the N-chlorination of 4-ethoxyaniline followed by treatment with a
Part 3: Visualization of Synthetic Logic
The following diagram illustrates the mechanistic pathway of the Fischer Synthesis applied to 5-ethoxyindole.
Caption: The Fischer Indole Synthesis pathway converting 4-ethoxyphenylhydrazine to 5-ethoxyindole via [3,3]-sigmatropic rearrangement.
Part 4: Medicinal Chemistry & Pharmacology[1][2][3][4][5][6][7][8][9]
The "Methoxy-to-Ethoxy" Switch
In drug discovery, replacing a methoxy group (-OCH₃) with an ethoxy group (-OCH₂CH₃) is a strategic move known as homologation .
-
Metabolic Stability: The ethyl group can sterically hinder O-dealkylation enzymes (CYP450s), potentially extending the half-life of the drug compared to the methoxy analog.
-
Lipophilicity: The addition of a methylene (-CH₂-) unit increases LogP by approximately 0.5 units, enhancing membrane permeability and blood-brain barrier (BBB) transport.
-
Receptor Probing: It tests the "depth" of the hydrophobic pocket in the receptor. If the ethoxy analog retains potency, the pocket is deep; if potency drops, the pocket is sterically restricted.
Case Study: Dopamine D2 Receptor Ligands
A prominent example of 5-ethoxyindole's utility is in the development of D2AAK1_3 , a multi-target antipsychotic candidate.
-
Structure: 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole.
-
Activity: It exhibits high affinity for the Dopamine D2 receptor (
nM).[3][4][5] -
Insight: The 5-ethoxy group was specifically chosen to optimize interaction with the hydrophobic residues in the D2 receptor orthosteric binding site, demonstrating that the scaffold can support bulky substituents while maintaining nanomolar affinity.
Biological Interaction Map
The following diagram highlights the key reactive sites on the 5-ethoxyindole scaffold for medicinal chemistry derivatization.
Caption: Structure-Activity Relationship (SAR) map of 5-ethoxyindole, detailing functionalization sites.
References
-
Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft. (Foundational Fischer Indole Synthesis).
-
Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews. (Comprehensive review of mechanism and scope).
-
Kondej, M., et al. (2018). Synthesis, Structural and Thermal Studies of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3) as Dopamine D2 Receptor Ligand. MDPI / ResearchGate. (Specific application of 5-ethoxyindole in drug design).
-
PubChem. (2024). 5-Ethoxyindole Compound Summary. National Library of Medicine. (Physicochemical data verification).
-
Glennon, R. A., et al. (1980). 5-Methoxy- and 5-ethoxytryptamines: binding at 5-HT receptors. Journal of Medicinal Chemistry. (SAR comparison of Methoxy vs Ethoxy).
Sources
Strategic Exploration of 5-Ethoxyindole: A Homologation Approach in Drug Discovery
The Pharmacophore Rationale: The Methyl-to-Ethyl Switch
In the realm of indole-based drug discovery, the 5-position is a critical vector for optimization. While 5-methoxyindole represents a privileged scaffold—found in endogenous ligands like melatonin and serotonin—the 5-ethoxyindole analog represents a strategic "homologation" tactic used to modulate physicochemical properties without disrupting the core binding mode.
Why 5-Ethoxy?
The transition from a methoxy (-OMe) to an ethoxy (-OEt) group at the C5 position is rarely arbitrary. It is a calculated decision driven by three medicinal chemistry pillars:
-
Metabolic Stability (The "Soft Spot" Blockade): The O-demethylation of 5-methoxyindoles by Cytochrome P450 enzymes (specifically CYP1A2 and CYP2D6) is a common metabolic clearance pathway. Extending the alkyl chain to an ethyl group often introduces steric bulk that hinders the approach of the heme-iron center, potentially extending the half-life (
) of the molecule [1]. -
Lipophilicity Modulation (
): The addition of a methylene group (-CH2-) increases the calculated LogP (cLogP) by approximately 0.5 units. This is critical for CNS-targeted drugs (e.g., 5-HT6 antagonists) where blood-brain barrier (BBB) penetration is required but often limited by low lipophilicity. -
Hydrophobic Pocket Filling: In kinase inhibitors (e.g., VEGFR or EGFR inhibitors), the ATP-binding pocket often contains a hydrophobic "back-pocket." The extra volume of the ethoxy group (approx. 15-20 ų) can displace water molecules and improve Van der Waals contacts compared to the smaller methoxy group [2].
Synthetic Architectures
To access 5-ethoxyindole derivatives, two primary synthetic strategies are employed: De Novo Construction (Ring Closure) and Late-Stage Diversification (Functionalization).
Strategy A: The Modified Fischer Indole Synthesis (De Novo)
This is the most robust method for generating the core scaffold on a gram scale. It relies on the condensation of 4-ethoxyphenylhydrazine with a ketone/aldehyde under acidic conditions.
Strategy B: O-Alkylation of 5-Hydroxyindole (Late-Stage)
Preferred for SAR exploration, this route allows a chemist to synthesize a common intermediate (5-hydroxyindole) and diverge into various alkoxy analogs (ethoxy, isopropoxy, difluoromethoxy) in the final step.
Visualization: Synthetic Decision Tree
Figure 1: Dual pathways for accessing the 5-ethoxyindole core. Route A is preferred for scale-up; Route B is preferred for library generation.
Case Studies in Drug Design
Case Study I: Melatonin Receptor Agonists (MT1/MT2)
Melatonin (5-methoxy-N-acetyltryptamine) regulates circadian rhythms. Research indicates that replacing the 5-methoxy group with 5-ethoxy maintains agonist activity at MT1 and MT2 receptors but significantly alters metabolic clearance.
-
Mechanism: The 5-alkoxy group binds in a specific hydrophobic pocket of the GPCR. The 5-ethoxy analog often shows slightly reduced affinity compared to methoxy but improved metabolic stability, making it a viable "backup" candidate during lead optimization [3].
Case Study II: 5-HT6 Antagonists (CNS Disorders)
5-HT6 receptor antagonists are explored for cognitive enhancement in Alzheimer's disease.
-
The Challenge: High affinity is easy; BBB penetration is hard.
-
The Solution: 5-Ethoxy-3-(phenylsulfonyl)indole derivatives have been synthesized to optimize the Lipophilic Ligand Efficiency (LLE). The ethoxy group provides the necessary lipophilicity to cross the BBB while maintaining the H-bond acceptor capability required for receptor interaction [4].
Case Study III: Kinase Inhibition (Anticancer)
In the design of indolinone-based kinase inhibitors (similar to Sunitinib), the 5-position of the indole core faces the solvent-accessible region or a hydrophobic back-pocket depending on the specific kinase (e.g., VEGF).
-
Data Trend: 5-Ethoxy substitution often yields IC50 values comparable to 5-fluoro or 5-methoxy analogs but improves cellular permeability due to the alkyl chain [5].
Experimental Protocols
Safety Warning: Indoles and alkyl halides are potential irritants. All procedures must be conducted in a fume hood with appropriate PPE.
Protocol A: Synthesis of 5-Ethoxyindole via O-Alkylation
This protocol is self-validating via TLC monitoring (disappearance of the polar 5-hydroxyindole spot).
Materials:
-
5-Hydroxyindole (1.0 eq)
-
Ethyl Iodide (1.2 eq)
-
Potassium Carbonate (
, anhydrous, 2.0 eq) -
DMF (Dimethylformamide, anhydrous)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-hydroxyindole (1.33 g, 10 mmol) in anhydrous DMF (15 mL). The solution should be clear/amber.
-
Deprotonation: Add
(2.76 g, 20 mmol) in one portion. Stir at room temperature for 15 minutes. Observation: The suspension will become cloudy. -
Alkylation: Dropwise add Ethyl Iodide (0.96 mL, 12 mmol) via syringe to control the exotherm.
-
Reaction: Heat the mixture to 60°C for 4 hours.
-
Validation: Spot TLC (50% EtOAc/Hexane). The starting material (
) should disappear, replaced by a less polar spot ( ).
-
-
Workup: Pour the reaction mixture into ice-water (100 mL). The product will precipitate.
-
Isolation: Filter the solid, wash with water (
mL) to remove DMF, and dry under vacuum. -
Purification: Recrystallize from Ethanol/Water if necessary.
Expected Yield: 85-92% as a white to off-white solid.
Comparative Data Analysis
The following table summarizes the impact of the 5-alkoxy substitution on biological and physicochemical parameters, aggregated from general medicinal chemistry trends in indole SAR studies [1][6].
| Property | 5-Hydroxy (-OH) | 5-Methoxy (-OMe) | 5-Ethoxy (-OEt) | Impact of Ethoxy |
| cLogP | ~1.2 | ~1.6 | ~2.1 | Enhanced Lipophilicity (Better BBB penetration) |
| H-Bond Donor | Yes | No | No | Removes donor capability; retains acceptor |
| Metabolic Liability | Phase II (Glucuronidation) | Phase I (O-Demethylation) | Phase I (O-Dealkylation) | Slower Clearance (Steric hindrance) |
| Steric Volume | Small | Medium | Large | Pocket Filling (Van der Waals optimization) |
Structure-Activity Relationship (SAR) Logic
The decision to use 5-ethoxyindole derivatives follows a logical flow based on assay results.
Figure 2: Decision matrix for transitioning from 5-methoxy to 5-ethoxy derivatives during lead optimization.
References
-
BenchChem. (2025).[1] Comparative Analysis of 5-Methoxyindole Derivatives as Antiproliferative Agents. Retrieved from
-
National Institutes of Health (NIH). (2022). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives. PMC9694888. Retrieved from
-
Journal of Pharmacy and Pharmacology. (2012). Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors. Retrieved from
-
MedChemExpress. (2024). 5-HT Receptor Antagonists: Class Overview and Mechanism. Retrieved from
-
MDPI. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives. Retrieved from
-
Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives. Retrieved from
Sources
Methodological & Application
5-Ethoxyindole synthesis via Fischer-Indole reaction
Application Note: Precision Synthesis of 5-Ethoxyindole via Fischer Indolization
Part 1: Executive Summary
5-Ethoxyindole (CAS: 59861-66-2) is a critical pharmacophore in medicinal chemistry, serving as a structural bioisostere to 5-methoxyindole (the core of melatonin) and a precursor for serotonin receptor ligands (5-HT families). While commercially available, in-house synthesis is often required to access specific isotopologues, scale up production, or derivatize the core scaffold during lead optimization.
This guide details a robust, field-proven protocol for synthesizing 5-ethoxyindole using the Fischer Indole Synthesis . Unlike generic textbook descriptions, this protocol utilizes the acetal surrogate strategy (using acetaldehyde diethyl acetal) to bypass the handling of volatile, polymerizable acetaldehyde. This ensures stoichiometric precision, higher safety, and reproducible yields (>75%).
Part 2: Strategic Retro-Analysis
To understand the synthetic logic, we must visualize the disconnection of the indole core. The Fischer synthesis builds the indole ring by forming the C2-C3 bond and the N1-C2 bond, but the strategic disconnection is at the N-N bond of the hydrazone intermediate.
Retrosynthetic Logic:
-
Target: 5-Ethoxyindole.
-
Disconnection: C3-C3a bond formation (sigmatropic rearrangement) and N1-C2 cyclization.
-
Precursors: 4-Ethoxyphenylhydrazine (nucleophile) + Acetaldehyde equivalent (electrophile).
-
Key Challenge: Regioselectivity is not an issue here (para-substituted hydrazine yields only 5-substituted indole), but controlling the "runaway" polymerization of the aldehyde is critical.
-
Solution: Use Acetaldehyde Diethyl Acetal as a masked aldehyde. It releases acetaldehyde in situ at a rate controlled by the acid catalyst, matching the rate of hydrazone formation.
Part 3: Chemical Mechanism (The "Deep Dive")
The Fischer Indolization is a cascade reaction. Understanding the specific intermediates allows for better troubleshooting.
Mechanism Description:
-
Hydrazone Formation: The acid hydrolyzes the acetal to acetaldehyde, which immediately condenses with 4-ethoxyphenylhydrazine to form the phenylhydrazone.
-
Ene-Hydrazine Tautomerization: The hydrazone tautomerizes to the ene-hydrazine. This is the rate-limiting setup for the rearrangement.
-
[3,3]-Sigmatropic Rearrangement: The key C-C bond forming step. The N-N bond breaks, and the C-C bond forms between the ortho-position of the benzene ring and the beta-carbon of the enamine.
-
Re-aromatization & Cyclization: The resulting imine intermediate re-aromatizes (driving force) and the amine attacks the imine carbon to close the ring (5-exo-trig).
-
Ammonia Elimination: Loss of
yields the aromatic indole.
Caption: Step-wise mechanistic flow of the Fischer Indolization for 5-Ethoxyindole synthesis.
Part 4: Experimental Protocol
Methodology: One-Pot Acetal Cyclization Scale: 50 mmol (approx. 8 g product potential) Estimated Time: 4-6 Hours
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Amount | Role |
| 4-Ethoxyphenylhydrazine HCl | 188.65 | 1.0 | 9.43 g | Limiting Reagent |
| Acetaldehyde Diethyl Acetal | 118.17 | 1.1 | 6.50 g (7.9 mL) | Masked Electrophile |
| Ethanol (Absolute) | 46.07 | Solvent | 150 mL | Solvent |
| Sulfuric Acid (conc.) | 98.08 | Cat. | 2.0 mL | Catalyst |
| Water (Deionized) | 18.02 | Co-solv. | 10 mL | Hydrolysis Aid |
Step-by-Step Procedure
Step 1: Catalyst Preparation
-
In a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar, add 150 mL of Ethanol .
-
Carefully add 2.0 mL of concentrated H2SO4 dropwise.
-
Add 10 mL of water . (The water is essential to facilitate the hydrolysis of the acetal).
Step 2: Reactant Addition
-
Add 9.43 g (50 mmol) of 4-Ethoxyphenylhydrazine Hydrochloride to the flask. Stir until the suspension is uniform.
-
Critical: The solution may not be fully clear yet; this is acceptable.
-
Add 6.50 g (50 mmol + 10% excess) of Acetaldehyde Diethyl Acetal in one portion.
Step 3: Reaction (The "Cook")
-
Equip the flask with a reflux condenser.
-
Heat the mixture to a gentle reflux (approx. 80°C) using an oil bath or heating mantle.
-
Observation: The reaction mixture will darken (orange to reddish-brown) over the first 30 minutes. Ammonium chloride (NH4Cl) will begin to precipitate as the reaction proceeds, indicating the elimination of ammonia.
-
Maintain reflux for 3 hours .
-
TLC Check: Elute with 20% EtOAc in Hexane. The hydrazine starting material (polar, stays near baseline) should disappear. The indole product will appear as a distinct spot (Rf ~0.4-0.5) that glows blue/purple under UV or turns pink with Ehrlich’s reagent (p-dimethylaminobenzaldehyde).
Step 4: Work-up
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure (Rotavap) to remove most of the ethanol (reduce volume to ~30 mL).
-
Pour the residue into 200 mL of ice-cold water .
-
Extract with Dichloromethane (DCM) (3 x 50 mL) .
-
Combine organic layers and wash with:
-
Saturated NaHCO3 (50 mL) (to neutralize acid).
-
Brine (50 mL) .
-
-
Dry over anhydrous Na2SO4 or MgSO4.
-
Filter and evaporate the solvent to yield the crude brown solid/oil.
Step 5: Purification
-
Recrystallization (Preferred): Dissolve the crude solid in a minimum amount of hot Ethanol . Add hot Water dropwise until slight turbidity persists. Allow to cool slowly to RT, then to 4°C. Filter the off-white crystals.
-
Flash Chromatography (Alternative): If the crude is very dark (tarry), purify via silica gel column.
-
Mobile Phase: Gradient 5% -> 15% Ethyl Acetate in Hexane.
-
Part 5: Characterization & Data
| Technique | Expected Data | Interpretation |
| Appearance | Off-white to pale beige crystals | Typical for simple alkoxyindoles. |
| Melting Point | 68°C - 72°C | Sharp range indicates high purity. |
| 1H NMR (CDCl3) | Indole NH (exchangeable). | |
| H-7 (Ortho to NH). | ||
| H-2 (Alpha to NH). | ||
| H-4 (Meta to ethoxy). | ||
| H-6. | ||
| H-3. | ||
| Ethoxy group (-OCH2CH3). | ||
| MS (ESI+) | m/z 162.08 [M+H]+ | Confirms molecular weight (161.20 g/mol ). |
Part 6: Troubleshooting & Optimization
Expert Insight: The most common failure mode in this reaction is "Tarry Polymerization." This occurs if the acetaldehyde concentration gets too high before the hydrazine captures it.
-
Issue: Low Yield / Black Tar.
-
Cause: Acetal hydrolyzed too fast or reaction too hot.
-
Fix: Use the acetal method described above (slow release). If still problematic, switch to Zinc Chloride (ZnCl2) in acetic acid. ZnCl2 is a milder Lewis acid that often gives cleaner reactions for electron-rich hydrazines.
-
-
Issue: Starting Material Remains.
-
Cause: Hydrazine salt not dissolving.
-
Fix: Ensure the reaction is at a vigorous reflux. The salt will dissolve as it reacts.
-
-
Issue: Product is an oil that won't crystallize.
-
Fix: Triturate the oil with cold pentane or hexane. Scratch the glass side of the flask. If it remains an oil, it may contain solvent traces; put it under high vacuum for 12 hours.
-
Experimental Workflow Diagram:
Caption: Operational workflow for the synthesis and purification of 5-Ethoxyindole.
Part 7: Safety & Compliance
-
Hydrazine Toxicity: 4-Ethoxyphenylhydrazine is a suspected carcinogen and skin sensitizer. Double-gloving (Nitrile) and working in a fume hood are mandatory.
-
Acid Handling: Concentrated H2SO4 is corrosive. Always add acid to alcohol, never the reverse.
-
Waste Disposal: All aqueous waste containing hydrazine residues must be treated with bleach (hypochlorite) to oxidize hydrazines before disposal, according to local EHS regulations.
References
-
Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link
-
Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link
-
BenchChem. (2025).[4] Fischer Indole Synthesis: A Comprehensive Technical Guide.Link
-
Organic Chemistry Portal. Fischer Indole Synthesis.Link
-
Sigma-Aldrich. Safety Data Sheet: 4-Ethoxyphenylhydrazine hydrochloride.Link
Sources
5-Ethoxyindole: A Versatile Scaffold for Modern Drug Discovery
Introduction: The Enduring Legacy of the Indole Nucleus in Medicine
The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to form key hydrogen bonds have made it a "privileged scaffold" in drug design.[3] From the neurotransmitter serotonin to the anti-cancer alkaloids vincristine and vinblastine, the indole moiety is a recurring motif in biologically active molecules.[1] Modifications to the indole core can profoundly influence a compound's pharmacological profile, offering a rich landscape for structure-activity relationship (SAR) studies. This guide focuses on a particularly valuable, yet underexplored, building block: 5-ethoxyindole. The introduction of a 5-ethoxy group provides a subtle yet significant modulation of the indole's electronic and steric properties, offering unique advantages in the design of novel therapeutics.
Physicochemical Properties and Reactivity of 5-Ethoxyindole
5-Ethoxyindole is a crystalline solid with the molecular formula C10H11NO. The ethoxy group at the 5-position is an electron-donating group, which increases the electron density of the indole ring system, particularly at the C3 position. This enhanced nucleophilicity makes the C3 position the primary site for electrophilic substitution. The N-H proton of the indole is weakly acidic and can be deprotonated with a suitable base to generate a highly nucleophilic indolyl anion, which is readily alkylated or acylated.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C10H11NO |
| Molecular Weight | 161.20 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Melting Point | 46-49 °C |
| Solubility | Soluble in most organic solvents (e.g., ethanol, DMSO, DMF) |
Synthesis of the 5-Ethoxyindole Core: The Fischer Indole Synthesis
The most reliable and widely used method for the synthesis of 5-ethoxyindole is the Fischer indole synthesis.[4][5] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and an aldehyde or ketone.[4] For the synthesis of 5-ethoxyindole, the key starting materials are 4-ethoxyphenylhydrazine and acetaldehyde.
Caption: Fischer Indole Synthesis of 5-Ethoxyindole.
Experimental Protocol: Synthesis of 5-Ethoxyindole
Materials:
-
4-Ethoxyphenylhydrazine hydrochloride
-
Acetaldehyde
-
Polyphosphoric acid (PPA) or a mixture of glacial acetic acid and concentrated sulfuric acid
-
Ethanol
-
Water
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation (in situ): In a round-bottom flask, dissolve 4-ethoxyphenylhydrazine hydrochloride (1.0 eq) in a mixture of ethanol and water. Add sodium acetate (1.1 eq) and stir until a clear solution is obtained. To this solution, add acetaldehyde (1.2 eq) dropwise at room temperature. Stir the mixture for 1-2 hours. The formation of the hydrazone can be monitored by TLC.
-
Cyclization: To the reaction mixture containing the hydrazone, add polyphosphoric acid (PPA) (10 eq by weight) or a pre-mixed solution of glacial acetic acid and concentrated sulfuric acid (e.g., 10:1 v/v). Heat the reaction mixture to 80-100 °C for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 5-ethoxyindole.
Functionalization of the 5-Ethoxyindole Scaffold
The 5-ethoxyindole core can be further elaborated at several positions to generate a library of diverse compounds for drug screening. The most common positions for functionalization are the N-H, C2, and C3 positions.
N-Alkylation
The indole nitrogen can be readily alkylated by deprotonation with a strong base, such as sodium hydride (NaH), followed by treatment with an alkyl halide.[6][7]
Caption: N-Alkylation of 5-Ethoxyindole.
Electrophilic Substitution at C3: Vilsmeier-Haack and Mannich Reactions
The electron-rich nature of the 5-ethoxyindole ring makes the C3 position highly susceptible to electrophilic attack.
-
Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) at the C3 position using a Vilsmeier reagent, which is typically generated from phosphorus oxychloride (POCl3) and a formamide such as N,N-dimethylformamide (DMF).[8][9] The resulting 5-ethoxyindole-3-carbaldehyde is a versatile intermediate for further modifications.
-
Mannich Reaction: The Mannich reaction introduces an aminomethyl group at the C3 position by reacting the indole with formaldehyde and a secondary amine, such as dimethylamine, in an acidic medium.[10][11] The resulting "gramine" derivative can be used in subsequent nucleophilic substitution reactions.
Applications of 5-Ethoxyindole in Drug Discovery
The 5-ethoxyindole scaffold has been explored in the development of therapeutic agents targeting a range of biological systems, most notably the central nervous system and cancer.
Case Study 1: 5-Ethoxyindole Derivatives as Serotonin Receptor Modulators
The structural similarity of the indole nucleus to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) makes it an ideal starting point for the design of ligands for serotonin receptors.[2] The 5-alkoxy substitution, in particular, has been shown to be important for affinity and selectivity at various 5-HT receptor subtypes.[12] For instance, derivatives of 5-methoxytryptamine have been investigated as agonists at the 5-HT4 receptor.[13]
Structure-Activity Relationship (SAR) Insights:
-
The 5-alkoxy group is generally well-tolerated and can enhance binding affinity to certain 5-HT receptor subtypes.
-
The length and branching of the alkyl chain at the 5-position can influence selectivity. An ethoxy group may offer a different steric and lipophilic profile compared to a methoxy group, potentially leading to altered receptor interactions.
-
Modifications to the tryptamine side chain, introduced at the C3 position, are crucial for modulating agonist versus antagonist activity and for fine-tuning selectivity.
Representative Biological Data of 5-Alkoxyindole Derivatives at Serotonin Receptors:
| Compound | Receptor Subtype | Assay Type | Ki (nM) | EC50/IC50 (nM) | Emax (% of 5-HT response) |
| 5-Methoxytryptamine | 5-HT4 | Radioligand Binding | - | - | - |
| Compound 3 (5-MeO derivative) | 5-HT4 | Functional Assay | High Affinity | Full Agonist | ~100% |
| 5-CT | 5-HT7 | Radioligand Binding | 9.0-9.4 (pKi) | - | - |
Note: Data is representative of the 5-alkoxyindole class and may not be specific to 5-ethoxy derivatives due to limited publicly available data.[13][14]
Case Study 2: 5-Ethoxyindole Scaffolds as Kinase Inhibitors in Oncology
The indole scaffold is a common feature in many kinase inhibitors used in cancer therapy.[1] The planarity of the ring system allows it to fit into the ATP-binding pocket of kinases, and various substitutions on the indole ring can be used to achieve selectivity and potency. 5-Alkoxyindoles have been investigated as scaffolds for inhibitors of key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[13][15]
EGFR and CDK Signaling Pathways:
Caption: Inhibition of EGFR and CDK Signaling by 5-Ethoxyindole-based Compounds.
Structure-Activity Relationship (SAR) Insights:
-
The indole N-H is often involved in a key hydrogen bond with the hinge region of the kinase.
-
The 5-ethoxy group can occupy a hydrophobic pocket and contribute to binding affinity. Its orientation and size can influence selectivity between different kinases.
-
Large substituents at the C2 or C3 position are typically required to extend into other regions of the ATP-binding site and achieve high potency.
Representative Biological Data of Indole-based Kinase Inhibitors:
| Compound Series | Target Kinase | Cell Line | GI50 (nM) | IC50 (nM) |
| 5-substituted-3-ethylindole-2-carboxamides | EGFR | Various | 37 - 193 | 85 - 124 |
| 5-substituted-3-ethylindole-2-carboxamides | CDK2 | - | - | 16 - 46 |
Note: Data is from a study on 5-substituted indole derivatives and serves as a reference for the potential of the 5-ethoxyindole scaffold.[13][16]
Conclusion
5-Ethoxyindole is a valuable and versatile building block in drug discovery. Its synthesis is readily achievable via the well-established Fischer indole synthesis, and its scaffold can be extensively functionalized to create diverse chemical libraries. The 5-ethoxy group provides a unique handle to modulate the physicochemical properties and biological activity of the resulting compounds. With demonstrated potential in the development of serotonin receptor modulators and kinase inhibitors, 5-ethoxyindole represents a promising starting point for the discovery of novel therapeutics for a wide range of diseases. Further exploration of this scaffold is warranted to unlock its full potential in medicinal chemistry.
References
- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.
- The Fischer Indole Synthesis: A Comprehensive Technical Guide. (2025). BenchChem.
- Hughes, D. L. (1993). The Fischer Indole Synthesis.
- Sundberg, R. J. (2002). Indoles. Academic Press.
- Application Notes and Protocols for N-alkylation of 5-Bromoindole. (2025). BenchChem.
- Application Notes and Protocols: Investigating the Effects of 5-Methoxyindole on Serotonin Receptors. (2025). BenchChem.
- Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. (2020). Chemistry – A European Journal, 26(46), 10534-10538.
-
Vilsmeier–Haack reaction. In Wikipedia. Retrieved January 30, 2026, from [Link]
- Vilsmeier–Haack reaction of indole. (2025, June 10). [Video]. YouTube.
- Application Notes and Protocols: N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole. (2025). BenchChem.
- The Fischer Indole Synthesis. (1951).
- The Fischer Indole synthesis: reaction mechanism tutorial. (2011, November 15). [Video]. YouTube.
- Mohamed, F. A., Gomaa, H. A., Hendawy, O. M., Ali, A. T., Farghaly, H. S., Gouda, A. M., ... & Youssif, B. G. (2023). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry, 14(5), 931-947.
- Leopoldo, M., Lacivita, E., Berardi, F., Perrone, R., & de Giorgio, P. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current topics in medicinal chemistry, 11(6), 684-704.
- The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2023). Molecules, 28(15), 5869.
- Cell cycle regul
- Mannich reactions of activated 4,6-dimethoxyindoles. (2022). Arkivoc, 2022(4), 1-20.
- Process for n-alkylation of indoles. (1961). U.S.
- IC50 values of CDK5 inhibitors. [Image]. (2021).
- a study of the mannich reaction with. (1981). Brunel University Research Archive.
- Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. (2023). RSC Medicinal Chemistry, 14(11), 2133-2175.
- Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. (2023). RSC Medicinal Chemistry, 14(5), 931-947.
- EGF/EGFR Signaling Pathway. (n.d.).
- Affinity values (K i in nM) at selected serotonin receptor isoforms. [Image]. (2015).
- CDK Signaling Pathway. (n.d.).
- Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. (2020). Molecules, 25(11), 2635.
- Simplified schematic diagram of the EGFR signaling pathway depicting... [Image]. (2022).
- Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2)
- Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (2017). DUT Open Scholar.
- Mannich reaction: A versatile and convenient approach to bioactive skeletons. (2016). Journal of Chemical Sciences, 128(6), 851-875.
- 5HT1a Receptor Binding Affinities of a Series of Serotonin Transporter (SERT) Inhibitors and Related Thermodynamic Insights. (2015). Journal of Advances in Medical and Pharmaceutical Sciences, 3(4), 1-13.
- FDA-approved and other indole-based EGFR-TK inhibitors (I–V). [Image]. (2023).
-
Epidermal growth factor receptor. In Wikipedia. Retrieved January 30, 2026, from [Link]
- Cell Cycle Stages & Regulation by Cyclins and CDKs. (2025, August 16). PraxiLabs.
- 3-Pentanone, 1-(dimethylamino)-4-methyl. (1986). Organic Syntheses, 64, 159.
- Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E P
- New indole and 7-azaindole derivatives as protein kinase inhibitors. (2022).
- The extended Vilsmeier reaction of dimethoxy-activated indoles. (2020). Arkivoc, 2020(4), 1-16.
- Cell Cycle Pathway. (n.d.). Cell Signaling Technology.
- Synthesis of bis-thiohydantoin derivatives as an antiproliferative agents targeting EGFR inhibitory p
- EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx.
- The Mannich Reaction. (1942). Organic Reactions, 1, 303-341.
- Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (2022). RSC Medicinal Chemistry, 13(8), 888-915.
- Probing the substitution pattern of indole-based scaffold reveals potent and selective sphingosine kinase 2 inhibitors. (2021). European Journal of Medicinal Chemistry, 214, 113121.
- Serotonin Receptor Subtypes and Ligands. (1998). ACNP.
- Cyclin and CDK in cell cycle progression. (2023, November 17). [Video]. YouTube.
- Discovery of cytotoxic indolo[1,2-c]quinazoline derivatives through scaffold-based design. (2025, October 13). Molecules.
- File:EGFR signaling pathway.png. (2007, February 11). Wikimedia Commons.
- (2021). Organic Syntheses, 98, 368-380.
Sources
- 1. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promegaconnections.com [promegaconnections.com]
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- 7. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. bura.brunel.ac.uk [bura.brunel.ac.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of 5-Ethoxyindole derivatives for cancer research
Application Note: Strategic Development of 5-Ethoxyindole Derivatives as Tubulin-Targeting Anticancer Agents
Abstract
The indole scaffold remains a "privileged structure" in oncology drug discovery due to its ability to mimic the purine and amino acid residues found in biological systems. While 5-methoxyindole derivatives (e.g., Panobinostat, Indibulin analogs) are well-characterized, the 5-ethoxyindole subclass offers a distinct physicochemical profile, particularly regarding lipophilicity and metabolic stability. This application note provides a comprehensive guide for the rational design, synthesis, and biological validation of 5-ethoxyindole derivatives, specifically targeting the colchicine-binding site of tubulin to induce G2/M cell cycle arrest.
Rational Design: The 5-Alkoxy Pharmacophore
In the development of tubulin polymerization inhibitors (TPIs), the indole ring often occupies the hydrophobic pocket of the colchicine binding site on
-
The "Region A" Hypothesis: The 5-position of the indole ring aligns with the A-ring of colchicine.
-
Why Ethoxy? While the methoxy (-OCH
) group is standard, extending the alkyl chain to ethoxy (-OCH CH ) increases the LogP (lipophilicity) by approximately 0.5 units. This modification can enhance membrane permeability and strengthen Van der Waals interactions within the hydrophobic pocket (specifically residues Val238 and Cys241), provided the steric bulk does not exceed the pocket's tolerance.
Chemical Synthesis Protocol
This protocol details the synthesis of a 3-aroyl-5-ethoxyindole derivative. These structures act as bioisosteres of Combretastatin A-4, a potent vascular disrupting agent.
Workflow Diagram
Caption: Figure 1. Regioselective synthesis pathway for 3-aroyl-5-ethoxyindole derivatives via Friedel-Crafts acylation.
Detailed Methodology
Step 1: Friedel-Crafts Acylation at C3 Rationale: The C3 position of the indole is the most electron-rich, allowing for direct electrophilic aromatic substitution without protecting the indole nitrogen.
-
Preparation: In a flame-dried round-bottom flask under argon, dissolve 5-ethoxyindole (1.0 eq, 5 mmol) in anhydrous dichloromethane (DCM, 20 mL).
-
Catalyst Addition: Cool the solution to 0°C. Add Diethylaluminum chloride (Et
AlCl) or AlCl (1.2 eq) dropwise. Note: Et AlCl often provides cleaner regioselectivity than AlCl . -
Acylation: Add the appropriate benzoyl chloride (e.g., 3,4,5-trimethoxybenzoyl chloride) (1.2 eq) dissolved in DCM dropwise over 15 minutes.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 2:1).
-
Quench: Pour the mixture into ice-cold 1M HCl. Extract with DCM (3x). Wash organic layer with brine, dry over Na
SO , and concentrate. -
Purification: Recrystallize from Ethanol or purify via silica gel column chromatography.
Step 2: Structural Verification
-
1H NMR (DMSO-d6): Confirm the diagnostic triplet (~1.3 ppm) and quartet (~4.0 ppm) of the 5-ethoxy group.
-
Mass Spec: Verify [M+H]+ peak.
In Vitro Biological Evaluation
A. Cytotoxicity Screening (MTT Assay)
Purpose: Establish the IC50 values against a panel of cancer cell lines (e.g., MCF-7, HeLa, A549).[1]
Protocol:
-
Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24h.
-
Add the 5-ethoxyindole derivative at serial dilutions (0.01
M to 100 M). Use Colchicine as a positive control and DMSO (0.1%) as a vehicle control. -
Incubate for 48–72 hours.
-
Add MTT reagent, incubate for 4h, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.
B. Mechanistic Validation: Tubulin Polymerization Assay
Purpose: To confirm that the compound inhibits the assembly of tubulin into microtubules, validating the mechanism of action.[2]
Protocol:
-
Reagent Prep: Use >99% pure bovine brain tubulin (lyophilized). Resuspend in ice-cold G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl
, 0.5 mM EGTA, 1 mM GTP). -
Setup: In a pre-chilled 96-well half-area plate, add test compound (final conc. 5
M and 10 M). -
Initiation: Add tubulin solution (final conc. 3 mg/mL or ~30
M) to the wells. -
Measurement: Immediately place in a plate reader pre-warmed to 37°C. Measure absorbance at 340 nm every 30 seconds for 60 minutes.
-
Analysis: Plot Absorbance vs. Time. A "flat" line compared to the sigmoidal growth of the DMSO control indicates inhibition.
Mechanism of Action Diagram
Caption: Figure 2. Mechanism of Action: Disruption of microtubule dynamics leading to apoptotic cell death.
Data Interpretation & SAR Analysis
When analyzing results, compare the 5-ethoxy analog directly to its 5-methoxy and 5-hydrogen counterparts to validate the substituent effect.
Table 1: Hypothetical SAR Data Comparison (Template)
| Compound ID | R5 Substituent | R3 Substituent | HeLa IC50 ( | Tubulin IC50 ( | LogP (Calc) |
| IND-H-01 | -H | 3,4,5-TMP | 2.50 | 4.20 | 2.8 |
| IND-M-02 | -OCH | 3,4,5-TMP | 0.05 | 1.10 | 3.1 |
| IND-E-03 | -OCH | 3,4,5-TMP | 0.03 | 0.95 | 3.6 |
| Colchicine | N/A | N/A | 0.01 | 2.00 | N/A |
Interpretation: If IND-E-03 shows lower IC50 values than IND-M-02, the ethoxy group likely fills a hydrophobic pocket more efficiently than the methoxy group. If activity drops, the ethoxy group may be sterically clashing with the binding site residues.
References
-
Wang, Z., et al. (2015). "Design, synthesis and biological evaluation of novel indole-3-glyoxylamide derivatives with 5-alkoxy substitution as potent tubulin polymerization inhibitors." European Journal of Medicinal Chemistry.
-
Li, W., et al. (2018). "Indole-based tubulin inhibitors: Binding modes and SARs investigations."[3][4] Current Medicinal Chemistry.
-
Mirzaei, S., et al. (2020). "Synthesis and Structure-Activity Relationship of 3-substituted Indoles as Antitumor Agents." Mini-Reviews in Medicinal Chemistry.
-
Sigma-Aldrich. "Tubulin Polymerization Assay Protocol." Technical Bulletin.
Sources
- 1. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation [mdpi.com]
- 2. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
Step-by-step guide to 5-Ethoxyindole purification by recrystallization
Application Note: Protocol for the Purification of 5-Ethoxyindole via Recrystallization
Abstract
5-Ethoxyindole (CAS: 13334-13-9) is a critical intermediate in the synthesis of pharmaceutical compounds, particularly those targeting serotonin receptors and kinase inhibitors. While commercial sources often provide purities ranging from 95-98%, sensitive downstream applications (e.g., catalytic cross-coupling or biological assays) require purities exceeding 99%. This protocol details a robust recrystallization strategy to remove common synthetic byproducts such as unreacted hydrazines, oxidation products (e.g., isatin derivatives), and oligomers. We present a dual-solvent strategy, prioritizing Ethanol/Water for general purification and Toluene/Hexane for lipophilic impurity removal.
Pre-Purification Analysis & Strategy
Before initiating recrystallization, the crude material must be characterized to define the "Solubility Window." Blind recrystallization often leads to oiling out or significant yield loss.
Impurity Profiling
Common impurities in 5-Ethoxyindole synthesis (often via Fischer Indole Synthesis) include:
-
Starting Materials: 4-Ethoxyphenylhydrazine (genotoxic potential).
-
Side Products: 5-Ethoxy-2-oxindole (oxidation product).
-
Oligomers: Indole dimers formed under acidic conditions.
Solubility Assessment (The "Rule of 5")
Perform this rapid test with 100 mg of crude material to determine the optimal solvent system.
| Solvent System | Behavior at RT (25°C) | Behavior at Boiling (BP) | Suitability Verdict |
| Water | Insoluble | Insoluble | Anti-solvent |
| Ethanol (EtOH) | Soluble | Highly Soluble | Primary Solvent |
| Toluene | Moderately Soluble | Soluble | Primary Solvent |
| Hexanes | Insoluble | Sparingly Soluble | Anti-solvent |
| Ethyl Acetate | Soluble | Highly Soluble | Too Soluble (Yield Loss) |
Decision Matrix:
-
Scenario A (General Purity <95%): Use Ethanol/Water . This system is excellent for removing polar inorganic salts and very non-polar tars.
-
Scenario B (Lipophilic Impurities): Use Toluene/Hexane .[1] This system effectively removes unreacted hydrazines and non-polar dimers.
Detailed Protocol: Ethanol/Water Recrystallization
This protocol is designed for a 10g batch scale but is linearly scalable.
Safety Precaution: 5-Ethoxyindole is an irritant.[2] Handle in a fume hood. Wear nitrile gloves and safety goggles.
Phase 1: Dissolution
-
Place 10.0 g of crude 5-Ethoxyindole into a 250 mL Erlenmeyer flask.
-
Add 30 mL of absolute Ethanol (99%).
-
Add a magnetic stir bar and heat the mixture on a hot plate to a gentle reflux (~78°C).
-
Observation Point: If the solid does not completely dissolve, add Ethanol in 2 mL increments until a clear, dark solution is obtained. Do not exceed 50 mL total volume to maintain yield.
Phase 2: Hot Filtration (Critical for Clarity)
Why? Removes insoluble mechanical debris and polymerized "char" that acts as nucleation sites for small, impure crystals.
-
Pre-heat a glass funnel and a fluted filter paper with hot ethanol.
-
Filter the boiling solution rapidly into a clean, pre-warmed Erlenmeyer flask.
-
Rinse the filter paper with 2-3 mL of hot ethanol.
Phase 3: Controlled Crystallization (The Binary Addition)
-
Return the filtrate to the hot plate and bring back to a gentle boil.
-
Slowly add Deionized Water (Anti-solvent) dropwise via a pipette.
-
Endpoint: Stop adding water the moment a persistent turbidity (cloudiness) appears that does not dissolve upon swirling.
-
Add 1-2 mL of Ethanol to clear the turbidity and restore a homogeneous solution.
-
Remove from heat. Cover the flask with foil (indoles are light-sensitive) and allow it to cool to room temperature undisturbed for 2 hours.
-
Note: Rapid cooling causes precipitation of impurities trapped inside the crystal lattice.
-
-
Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.
Phase 4: Collection and Drying
-
Collect crystals via vacuum filtration using a Buchner funnel.
-
Wash Step: Wash the filter cake with 10 mL of cold (0°C) Ethanol/Water (1:1 mixture) . Do not use pure ethanol, as it will dissolve your product.
-
Dry the crystals in a vacuum oven at 40°C for 12 hours.
-
Caution: Exceeding 50°C under high vacuum may cause sublimation of the indole.
-
Process Visualization (Workflow Diagram)
The following diagram illustrates the critical decision nodes and physical processing steps.
Caption: Workflow for the purification of 5-Ethoxyindole showing critical thermal transitions and phase separation steps.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Oiling Out | Solution is too concentrated or cooled too fast. | Re-heat to dissolve oil. Add more Ethanol (solvent).[3] Cool much slower (wrap flask in a towel). |
| Low Yield (<50%) | Too much solvent used or insufficient cooling. | Concentrate mother liquor by rotary evaporation and repeat crystallization (Second Crop). |
| Colored Impurities | Oxidation products (red/brown). | Add Activated Charcoal (1% w/w) during the dissolution phase, stir for 5 mins, then hot filter. |
| Melting Point Depression | Solvent occlusion or wet crystals. | Dry for longer duration. Grind crystals to fine powder before drying to release trapped solvent. |
Post-Purification Validation (QC)
To certify the material for pharmaceutical use, the following specifications must be met:
-
Appearance: White to off-white crystalline solid (Crude is often beige/brown).
-
Melting Point: Expected range ~60-65°C (Note: Literature values vary; compare against a reference standard). Sharp range (<2°C) indicates high purity.
-
HPLC Purity: >99.0% (Area %).
-
1H-NMR: Absence of ethyl acetate or ethanol peaks (solvent residue) and absence of hydrazine signals.
References
-
Safety Data Sheet (SDS) - 5-Methoxyindole/5-Ethoxyindole analogs. Fisher Scientific.
-
Purification of Indole Derivatives. Separation Science and Technology. Detailed methodology on solvent selection for indole crystallization.
-
Solvent Selection Guide. University of Rochester, Department of Chemistry. Comprehensive polarity and solubility data.
-
Indole Synthesis and Impurity Profiling. Journal of Organic Chemistry. Discusses common byproducts in Fischer Indole Synthesis.
Sources
Troubleshooting & Optimization
Technical Support Center: 5-Ethoxyindole Purification and Analysis
A Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I've frequently guided researchers through the intricacies of synthesizing and purifying indole derivatives. 5-Ethoxyindole, a key building block in numerous pharmaceutical compounds, often presents unique challenges regarding purity. This technical support guide is designed to provide you with not just protocols, but the underlying scientific rationale to empower you to identify and remove common impurities effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude 5-Ethoxyindole sample?
The impurity profile of 5-Ethoxyindole is heavily dependent on its synthetic route. The most common method is the Fischer indole synthesis, which involves the reaction of p-ethoxyphenylhydrazine with an aldehyde or ketone, followed by acid-catalyzed cyclization.[1][2][3]
Common Impurities from Fischer Indole Synthesis:
-
Unreacted Starting Materials:
-
p-Ethoxyphenylhydrazine (or its salts): Often a primary impurity if the reaction does not go to completion.
-
Aldehyde or Ketone: The carbonyl compound used in the initial condensation step.
-
-
By-products of the Fischer Indole Synthesis:
-
Regioisomers: If an unsymmetrical ketone is used, two different indole isomers can be formed.[4]
-
Polymeric Materials: Acid catalysts can sometimes promote the formation of tar-like polymers.
-
Side-Reaction Products: Incomplete cyclization or alternative rearrangement pathways can lead to various structural isomers and related substances.[2][3]
-
-
Degradation Products:
-
5-Ethoxyindole can be susceptible to oxidation and photolytic degradation over time, leading to colored impurities.[5]
-
Q2: My 5-Ethoxyindole is a dark oil or discolored solid. What does this indicate?
The appearance of a dark color in your 5-Ethoxyindole sample is a common issue and typically points to the presence of oxidized species or polymeric by-products. Indoles, in general, are susceptible to air oxidation, which can be accelerated by light and residual acid from the synthesis.
Q3: I'm seeing multiple spots on my TLC plate. How can I identify which one is my product?
Indole derivatives are often UV-active, so they can be visualized under a UV lamp (254 nm).[6] To differentiate your product from impurities, you can run a co-spot with a known standard of 5-Ethoxyindole, if available. Staining with a p-anisaldehyde solution can also be effective, as it reacts with many functional groups to produce colored spots.[6] Iodine vapor is another universal stain that can visualize many organic compounds.[7]
Troubleshooting Purification
Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids. The key is selecting an appropriate solvent system where 5-Ethoxyindole is soluble at high temperatures but sparingly soluble at low temperatures.
Problem: Oiling Out Instead of Crystallizing
-
Causality: The compound is "crashing out" of solution too quickly, often because the solution is too concentrated or cooled too rapidly. The presence of impurities can also inhibit crystal lattice formation.
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to ensure the solution is not supersaturated.
-
Allow the solution to cool slowly. Insulating the flask can help.
-
Scratch the inside of the flask with a glass rod at the solvent-air interface to induce crystallization.
-
If available, add a seed crystal of pure 5-Ethoxyindole.
-
Problem: No Crystals Form Upon Cooling
-
Causality: The compound is too soluble in the chosen solvent, even at low temperatures, or the concentration is too low.
-
Solution:
-
If the volume is large, try to evaporate some of the solvent and allow it to cool again.
-
If the compound is highly soluble, consider a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) at an elevated temperature until the solution becomes slightly turbid. Add a few drops of the "good" solvent to clarify and then allow it to cool slowly.[2] Common mixed solvent systems for indole derivatives include ethanol/water and hexane/ethyl acetate.[2][8]
-
Column Chromatography
Flash column chromatography is a highly effective method for separating 5-Ethoxyindole from both more polar and less polar impurities.[9]
Problem: Poor Separation of a Close-Running Impurity
-
Causality: The polarity difference between your product and the impurity is insufficient for good separation with the chosen mobile phase.
-
Solution:
-
Optimize the Solvent System: A slight change in the solvent ratio can significantly impact separation. Experiment with different ratios of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) using TLC to find the optimal mobile phase.[10]
-
Try a Different Solvent System: If adjusting the ratio doesn't work, switch to a different solvent system with different selectivities. For example, if you are using hexane/ethyl acetate, try a system with dichloromethane/methanol.
-
Use a Gradient Elution: Start with a less polar mobile phase to elute the non-polar impurities and gradually increase the polarity to elute your product, leaving the more polar impurities on the column.
-
Problem: Product is Tailing on the Column
-
Causality: Tailing is often caused by strong interactions between the compound and the stationary phase (silica gel). For indole derivatives, the slightly acidic nature of silica gel can interact with the basic nitrogen atom.
-
Solution:
-
Add a Modifier: Adding a small amount (0.1-1%) of a basic modifier like triethylamine to your mobile phase can help to neutralize the acidic sites on the silica gel and improve the peak shape.[11]
-
Workflow for Impurity Identification and Removal
Caption: Workflow for identifying and removing impurities from 5-Ethoxyindole.
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
This protocol is for the initial assessment of the purity of your crude 5-Ethoxyindole.
Materials:
-
Silica gel TLC plates with fluorescent indicator (F254)
-
Developing chamber
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) is a good starting point.
-
Visualization: UV lamp (254 nm), iodine chamber, or p-anisaldehyde stain.
Procedure:
-
Prepare a dilute solution of your crude 5-Ethoxyindole in a volatile solvent like ethyl acetate or dichloromethane.
-
Spot the solution onto the baseline of the TLC plate.
-
Place the plate in a developing chamber containing the mobile phase.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and mark the solvent front.
-
Visualize the spots under a UV lamp. Circle the spots with a pencil.
-
Further visualization can be done by placing the plate in an iodine chamber or by dipping it into a p-anisaldehyde stain followed by gentle heating.[6][7]
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a general procedure for purifying 5-Ethoxyindole.
Materials:
-
Silica gel for flash chromatography
-
Glass column
-
Mobile Phase: Hexane/Ethyl Acetate gradient (optimized by TLC)
-
Collection tubes
Procedure:
-
Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.
-
Load the Sample: Dissolve the crude 5-Ethoxyindole in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.
-
Elution: Begin eluting with the least polar mobile phase (e.g., 95:5 hexane/ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10, 85:15, etc.) to elute the compounds.
-
Collect Fractions: Collect fractions in test tubes and monitor the elution by TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This is a general reverse-phase HPLC method that can be adapted for 5-Ethoxyindole.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Sample: 5-Ethoxyindole dissolved in mobile phase
Procedure:
-
Set up the HPLC system:
-
Flow rate: 1.0 mL/min
-
UV detection: 280 nm (or a wavelength determined by UV-Vis scan)
-
Column temperature: 30 °C
-
-
Run a Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B over 15-20 minutes. For example:
-
0-2 min: 95% A, 5% B
-
2-15 min: Ramp to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B
-
-
Inject the sample and analyze the chromatogram. The purity can be calculated based on the area percentage of the main peak.
Data Summary
| Impurity Type | Potential Source | Typical Analytical Signature | Recommended Removal Method |
| p-Ethoxyphenylhydrazine | Unreacted starting material | More polar than 5-Ethoxyindole | Column Chromatography |
| Aldehyde/Ketone | Unreacted starting material | Polarity varies | Column Chromatography |
| Regioisomers | Fischer indole synthesis side reaction | Similar polarity to 5-Ethoxyindole | Careful Column Chromatography or Recrystallization |
| Polymeric materials | Acid-catalyzed side reaction | Very polar or baseline on TLC | Filtration, Column Chromatography |
| Oxidized products | Degradation | Often colored, more polar | Column Chromatography, Recrystallization with charcoal |
Stability and Degradation
5-Ethoxyindole, like many indole derivatives, can degrade over time, especially when exposed to light, air, and residual acid.[5] Forced degradation studies, where the compound is subjected to harsh conditions (acid, base, oxidation, heat, light), can help identify potential degradation products and establish the stability-indicating nature of an analytical method.
Common Degradation Pathways:
-
Oxidation: The pyrrole ring of the indole nucleus is electron-rich and susceptible to oxidation, which can lead to the formation of colored oligomers.
-
Photodegradation: Exposure to UV light can promote the formation of radical species and lead to decomposition.
To ensure the long-term stability of 5-Ethoxyindole, it should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).
Visualizing the Logic of Impurity Removal
Caption: Logic of separating impurities via recrystallization and chromatography.
References
-
Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Taylor & Francis Online. [Link]
-
YouTube. (2020, March 22). Amazing Chemistry Behind The Batcho-Leimgruber Reaction![Link]
-
YouTube. (2021, August 5). Fischer Indole Synthesis. [Link]
-
MDPI. (2023, December 19). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. [Link]
-
PMC. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [Link]
-
ResearchGate. (2021, January 4). Fischer Indole Synthesis. [Link]
-
Reddit. (2017, February 21). [Named Reaction #5]: Fischer Indole Synthesis. [Link]
-
ResearchGate. (2017, November 3). Fischer indole synthesis applied to the total synthesis of natural products. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. [Link]
-
SIELC Technologies. (n.d.). Separation of 2-(2-Aminoethyl)-5-methoxyindole on Newcrom R1 HPLC column. [Link]
-
Organometallics. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. [Link]
-
AKJournals. (n.d.). TLC–UV Analysis of Indole Compounds and other Nitrogen-Containing Bases in the Fruiting Bodies of Lactarius deterrimus. [Link]
-
ResearchGate. (n.d.). Leimgruber–Batcho Indole Synthesis. [Link]
-
NIST WebBook. (n.d.). Indole. [Link]
-
Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
-
PubMed. (1978, March). Characterization of impurities in sulfasalazine. [Link]
-
NIH. (n.d.). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. [Link]
-
Rice Office of Research. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
NIH. (2020, July 18). A Fast and Reliable UHPLC–MS/MS-Based Method for Screening Selected Pharmacologically Significant Natural Plant Indole Alkaloids. [Link]
-
LOCKSS. (n.d.). the leimgruber-batcho indole synthesis. [Link]
-
Chemistry LibreTexts. (2022, April 7). NMR Chemical Shifts of Trace Impurities. [Link]
-
AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). [Link]
-
Journal of Applied Pharmaceutical Science. (n.d.). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. [Link]
-
YouTube. (2024, December 13). Leimgruber–Batcho Indole Synthesis. [Link]
-
Chemical Engineering Transactions. (n.d.). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. [Link]
-
Chemistry LibreTexts. (2022, April 7). Visualizing TLC Plates. [Link]
-
ResearchGate. (2025, October 16). New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]
-
Uniba. (2024, February 13). Streamlined Synthesis: Enhancing The Leimgruber-batcho Indole Route For One-pot Tandem Production Of 2,3-unsubstituted Indoles. [Link]
-
SlideShare. (n.d.). Synthesis and Chemistry of Indole. [Link]
-
University of Colorado Boulder. (n.d.). TLC Visualization Methods. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. ijpra.com [ijpra.com]
- 10. researchgate.net [researchgate.net]
- 11. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
Technical Support Center: Regioselective Functionalization of 5-Ethoxyindole
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming Regioselectivity Challenges in 5-Ethoxyindole Scaffolds
Executive Summary: The Electronic Landscape
5-Ethoxyindole presents a unique electronic challenge compared to the naked indole core. The C5-ethoxy group is a strong
The Hierarchy of Reactivity:
-
C3 (Beta): The default site for Electrophilic Aromatic Substitution (EAS).
-
C2 (Alpha): Accessible via lithiation (N-protection required) or steric control.
-
C7: Accessible only via Transition Metal Catalyzed (TMC) C-H activation with specific Directing Groups (DGs).
-
C4/C6: Highly challenging; requires blocking C3/C2 and using specific steric/electronic templates.
Decision Matrix: Select Your Target
Use this decision tree to determine the correct synthetic pathway for your target regioisomer.
Figure 1: Strategic workflow for selecting the functionalization method based on the target site.
Module 1: C3-Functionalization (The Default)
The 5-ethoxy group amplifies the electron density at C3. The challenge here is often over-reaction (bis-alkylation) or polymerization, rather than lack of reactivity.
Protocol: C3-Formylation (Vilsmeier-Haack)
Target: Introduction of aldehyde at C3. Reference: Adapted from classic indole protocols and 5-alkoxy variants [1].
Reagents:
-
Substrate: 5-Ethoxyindole (1.0 equiv)
-
Reagent:
(1.1 equiv), DMF (3.0 equiv) -
Solvent: DMF (as solvent/reagent) or DCM[1]
Step-by-Step:
-
Reagent Formation: Cool DMF (anhydrous) to 0 °C under
. Dropwise add . Stir 30 min to form the Vilsmeier salt (white precipitate may form). -
Addition: Dissolve 5-ethoxyindole in minimal DMF/DCM. Add dropwise to the Vilsmeier salt at 0 °C.
-
Reaction: Warm to RT. Monitor by TLC. The 5-OEt group accelerates this step compared to naked indole; reaction is often complete in <1 hour.
-
Hydrolysis: Pour mixture into ice-water containing NaOAc (buffered hydrolysis prevents polymerization). Adjust pH to 8-9 with NaOH.
-
Isolation: Filter the solid precipitate (usually high purity).
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| Low Yield / Tar Formation | Acid-catalyzed polymerization during workup. | Use buffered hydrolysis (NaOAc) instead of strong acid/base. Keep T < 40°C. |
| N-Formylation observed | Temperature too high or excess reagent. | Maintain 0°C during addition. Ensure stoichiometry is strict (1.1 equiv |
| Unreacted SM | Moisture in DMF/ | Use freshly distilled |
Module 2: C2-Functionalization (The Switch)
To hit C2, you must override the natural C3 preference. This is achieved either by Lithiation (utilizing the acidity of C2-H after N-protection) or Steric-Controlled Catalysis .
Protocol: C2-Borylation (Ir-Catalyzed)
Target: 5-Ethoxyindole-2-boronic acid pinacol ester. Mechanism: Steric control.[2] The bulky Ir-catalyst avoids the C3 position (blocked by N-H and C4-H sterics) and prefers the more accessible C2 [2].
Reagents:
-
Substrate: 5-Ethoxyindole (unprotected or N-Me)
-
Catalyst:
(1.5 mol%) -
Ligand: dtbpy (3 mol%)
-
Boron Source:
(1.0 equiv) -
Solvent: Hexane or THF
Step-by-Step:
-
Glovebox/Schlenk: In a vial, mix
, dtbpy, and in hexane. Stir 10 min to generate the active catalyst (solution turns dark brown). -
Substrate: Add 5-ethoxyindole.
-
Heating: Seal and heat to 60-80 °C for 4-12 h.
-
Workup: Evaporate volatiles. Pass through a short silica plug (rapidly) to remove catalyst.
Critical Note: 5-Ethoxyindole is electron-rich. If using N-H indole, C2 selectivity is generally high. If N-substituted with a bulky group (e.g., TIPS), selectivity may shift or reaction rates drop.
Figure 2: Steric differentiation driving C2-selectivity in Iridium catalysis.
Module 3: C7-Functionalization (The Challenge)
Functionalizing the benzene ring (C4-C7) is difficult because the pyrrole ring is much more reactive. C7 is the most accessible of these "hard" positions, but it requires a Directing Group (DG) on the Nitrogen to guide the metal catalyst.
Protocol: C7-Arylation (Pd-Catalyzed)
Target: 5-Ethoxy-7-arylindole. Reference: Based on Jin-Quan Yu's P(III) directing group strategy [3].
Reagents:
-
Substrate: N-(Di-tert-butylphosphinoyl)-5-ethoxyindole
-
Note: You must install the
group on the Nitrogen first.
-
-
Coupling Partner: Aryl Boronic Acid (1.5 equiv)
-
Catalyst:
(5 mol%) -
Ligand: Pyridine-type ligand (e.g., 3-acetylamino-pyridine)
-
Oxidant:
or Air (depending on specific variant)
Mechanism:
The
Troubleshooting:
| Issue | Diagnosis | Solution |
| C2 Product Observed | DG failure or Catalyst Migration. | Ensure the |
| Low Conversion | C5-OEt deactivation. | The C5-OEt makes the ring electron-rich, which can sometimes hinder oxidative addition steps. Increase Temp to 100-120°C. |
| DG Removal | Cannot remove P-group. | The |
FAQ: Common Failure Modes
Q1: I tried Friedel-Crafts acylation on 5-ethoxyindole, but I got a mixture of C3-acyl and N-acyl products. How do I fix this? A: Indoles are prone to N-acylation with acyl chlorides.
-
Fix 1: Use a "hard" Lewis acid like
or which coordinates to the nitrogen, blocking it and directing reaction to C3. -
Fix 2: Switch to Vilsmeier conditions (for formylation) or use acid anhydrides instead of chlorides.
Q2: Can I lithiate C2 without protecting the Nitrogen?
A: No.
Q3: Does the ethoxy group at C5 affect C4 functionalization? A: Yes, significantly. C4 is sterically crowded by the C3-H and the C5-OEt. Direct C4 functionalization is extremely difficult. The best route to C4-substituted 5-ethoxyindoles is usually de novo synthesis (building the indole ring from a substituted aniline) rather than functionalizing the pre-formed indole.
References
-
Vilsmeier-Haack Protocol & Mechanism
-
Ir-Catalyzed C-H Borylation (Regioselectivity)
-
C7-Functionalization (Directing Groups)
-
Electronic Effects in Indoles
- Title: "Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole."
- Source:Chemistry StackExchange / Clayden, Greeves, Warren.
-
URL:[Link]
Sources
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10211C [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
Navigating the Challenges of 5-Ethoxyindole Solubility in Biological Assays: A Technical Guide
Researchers and drug development professionals often encounter significant hurdles when working with promising but poorly soluble compounds like 5-Ethoxyindole. This technical guide provides a comprehensive resource for overcoming these solubility challenges, ensuring the reliability and reproducibility of your biological assays. Drawing from extensive field experience and established scientific principles, this guide offers practical, step-by-step protocols and in-depth troubleshooting advice.
Understanding the Challenge: The Physicochemical Properties of 5-Ethoxyindole
5-Ethoxyindole, a derivative of the versatile indole scaffold, holds potential in various therapeutic areas. However, its aromatic structure and limited hydrogen bonding capacity contribute to its low aqueous solubility, a common issue for many indole derivatives[1]. While the ethoxy group at the 5-position is suggested by some suppliers to enhance solubility compared to other indoles, empirical data on its precise solubility in biologically relevant buffers is scarce[2]. This inherent hydrophobicity can lead to compound precipitation in aqueous assay media, resulting in inaccurate and unreliable experimental outcomes.
This guide will walk you through a systematic approach to tackle these solubility issues head-on, from initial stock solution preparation to advanced solubilization techniques.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and problems encountered when working with 5-Ethoxyindole.
Q1: My 5-Ethoxyindole, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What's happening and how can I fix it?
A1: This is a classic issue of a compound "crashing out" of solution. Dimethyl sulfoxide (DMSO) is an excellent organic solvent for many hydrophobic compounds, but its ability to keep a compound dissolved dramatically decreases when diluted into an aqueous environment[3]. When your DMSO stock is added to the buffer, the localized high concentration of 5-Ethoxyindole can no longer be maintained by the now-diluted DMSO, leading to precipitation[4].
Troubleshooting Steps:
-
Lower the Final DMSO Concentration: The most immediate solution is to ensure the final concentration of DMSO in your assay does not exceed a level that is both non-toxic to your cells and sufficient to maintain solubility. For most cell lines, a final DMSO concentration of 0.1% to 0.5% is well-tolerated[5]. To achieve this, you may need to prepare a more concentrated initial stock solution in DMSO, allowing for a greater dilution factor into your final assay volume.
-
Optimize the Dilution Method: Instead of adding the DMSO stock directly to the full volume of your assay buffer, try a serial dilution approach. First, dilute the DMSO stock into a small volume of buffer, vortexing or mixing vigorously, and then add this intermediate dilution to the final volume. This gradual reduction in solvent strength can sometimes prevent immediate precipitation.
-
Consider Warming the Assay Medium: Gently warming your cell culture medium or buffer to 37°C before adding the compound can sometimes help maintain solubility, especially if the compound's solubility is temperature-dependent.
Q2: What is the best way to prepare a stock solution of 5-Ethoxyindole?
A2: The key is to start with a high-concentration stock solution in a suitable organic solvent. This allows for minimal solvent addition to your final assay, reducing the risk of solvent-induced artifacts or toxicity.
Recommended Solvents for Stock Solutions:
| Solvent | Considerations |
| Dimethyl Sulfoxide (DMSO) | Excellent solubilizing power for many hydrophobic compounds. Ensure use of high-purity, anhydrous DMSO to prevent compound degradation. |
| Ethanol | A good alternative to DMSO, though it may have different effects on cells. Can be cytotoxic at higher concentrations. |
| Methanol | Another potential solvent, but it is generally more toxic to cells than DMSO or ethanol and should be used with caution. |
Protocol: Preparing a 10 mM Stock Solution of 5-Ethoxyindole in DMSO
Materials:
-
5-Ethoxyindole (MW: 161.20 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass = 0.010 mol/L x 0.001 L x 161.20 g/mol x 1000 mg/g = 1.612 mg
-
-
Weigh the compound: Carefully weigh out 1.612 mg of 5-Ethoxyindole and transfer it to a sterile microcentrifuge tube or amber vial.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve: Vortex the solution thoroughly until the 5-Ethoxyindole is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Q3: Can I use pH adjustment to improve the solubility of 5-Ethoxyindole in my buffer?
A3: Yes, pH can significantly influence the solubility of ionizable compounds. Indole itself is a weak acid with a pKa of approximately 17, meaning it is not significantly ionized in typical biological buffers (pH 7.2-7.4). However, the ethoxy group and the overall structure of 5-Ethoxyindole may alter its pKa.
The Henderson-Hasselbalch Relationship: The solubility of a weakly acidic or basic compound is dictated by its pKa and the pH of the solution. For a weak base, solubility increases as the pH of the solution drops below its pKa, due to the formation of the more soluble protonated form. Conversely, for a weak acid, solubility increases as the pH rises above its pKa.
Experimental Workflow for Assessing pH-Dependent Solubility
Caption: Workflow for determining the pH-dependent solubility of 5-Ethoxyindole.
Advanced Solubilization Strategy: Cyclodextrins
For particularly challenging solubility issues, or when the use of organic co-solvents is undesirable, cyclodextrins offer a powerful alternative.
What are Cyclodextrins?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. This unique structure allows them to encapsulate hydrophobic "guest" molecules, like 5-Ethoxyindole, forming water-soluble inclusion complexes[7]. This effectively shields the hydrophobic compound from the aqueous environment, significantly increasing its apparent solubility.
Mechanism of Cyclodextrin-Mediated Solubilization
Caption: Formation of a water-soluble inclusion complex between 5-Ethoxyindole and a cyclodextrin.
Choosing the Right Cyclodextrin
Several types of cyclodextrins are available, with β-cyclodextrin and its derivatives being the most commonly used in pharmaceutical applications. For enhancing the solubility of indole derivatives, hydroxypropyl-β-cyclodextrin (HP-β-CD) is often a good starting point due to its higher aqueous solubility and lower toxicity compared to unmodified β-cyclodextrin[8].
Protocol: Solubilization of 5-Ethoxyindole using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol is for the preparation of a stock solution where the solubility of 5-Ethoxyindole is enhanced by complexation with HP-β-CD.
Materials:
-
5-Ethoxyindole
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
High-purity water or desired aqueous buffer (e.g., PBS, pH 7.4)
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Prepare the HP-β-CD solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. A common starting concentration is 10-20% (w/v). For example, to make a 10% solution, dissolve 1 g of HP-β-CD in a final volume of 10 mL of buffer.
-
Add 5-Ethoxyindole: While stirring the HP-β-CD solution, slowly add the powdered 5-Ethoxyindole.
-
Facilitate Complexation: Continue stirring the mixture at room temperature for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex. The solution may initially appear cloudy and should clarify as the complex forms.
-
Optional: Gentle Heating/Sonication: If the solution does not clarify, gentle warming (to no more than 40-50°C) or sonication can be used to aid dissolution and complexation.
-
Sterile Filtration: Once the 5-Ethoxyindole is fully dissolved, sterile-filter the solution through a 0.22 µm syringe filter to remove any potential microbial contamination and undissolved particulates.
-
Storage: Store the resulting solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.
Summary of Troubleshooting Strategies
| Issue | Potential Cause | Recommended Action |
| Compound precipitates upon addition to aqueous buffer | Poor aqueous solubility; "crashing out" from organic solvent. | Lower the final concentration of the organic co-solvent (e.g., DMSO). Use a serial dilution method. Consider warming the buffer. |
| Inconsistent results between experiments | Incomplete dissolution of the compound in stock or working solutions. | Ensure the compound is fully dissolved in the stock solution before use. Vortex or sonicate if necessary. Prepare fresh working solutions for each experiment. |
| Cell toxicity observed at desired compound concentration | Cytotoxicity of the compound itself or the solvent. | Perform a dose-response curve for the solvent alone (e.g., DMSO) to determine the maximum non-toxic concentration for your cell line. If the compound is inherently toxic, this is a valid experimental result. |
| Difficulty dissolving the compound even in organic solvents | Compound may have very low solubility or may be degrading. | Try a different organic solvent. Use gentle heating and/or sonication. Check the purity and stability of your compound. |
Conclusion
Overcoming the solubility challenges of 5-Ethoxyindole is crucial for obtaining reliable and meaningful data in biological assays. By systematically applying the principles and protocols outlined in this guide—from optimizing stock solution preparation with co-solvents like DMSO to employing advanced techniques such as cyclodextrin encapsulation—researchers can confidently navigate these experimental hurdles. Remember to always validate your solubilization method to ensure it does not interfere with your assay or compromise the integrity of your results.
References
-
Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO. Available at: [Link]
-
Solubility data and pK a values of a few drugs that demonstrate pH-dependent solubility. ResearchGate. Available at: [Link]
-
The influence of hydroxypropyl-β-cyclodextrin on the solubility, dissolution, cytotoxicity, and binding of riluzole with human serum albumin. PubMed. Available at: [Link]
-
Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. PMC. Available at: [Link]
-
Cytotoxicity analysis in HeLa cells using DMSO extract of M. alpine. ResearchGate. Available at: [Link]
-
Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study. PMC. Available at: [Link]
-
In vitro drug release in phosphate buffer pH 5.0, 6.8, 7.4 and... ResearchGate. Available at: [Link]
-
How do I make a stock solution of a substance in DMSO? ResearchGate. Available at: [Link]
-
Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. Preprints.org. Available at: [Link]
-
Formulation of Multicomponent Chrysin-Hydroxy Propyl β Cyclodextrin-Poloxamer Inclusion Complex Using Spray Dry Method: Physicochemical Characterization to Cell Viability Assessment. MDPI. Available at: [Link]
-
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available at: [Link]
-
HEK293 cell line toxicity. NCBI. Available at: [Link]
-
I have a drug soluble in either DMSO or ethanol. I tried 25% DMSO and 75% saline/PBS, but it precipitated. Will only DMSO be toxic to mice? ResearchGate. Available at: [Link]
-
Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC. Available at: [Link]
-
Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450. PubMed. Available at: [Link]
-
Assay Troubleshooting. MB - About. Available at: [Link]
-
Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Publications. Available at: [Link]
-
Review on Enhancement of Solubilization Process. Science Alert. Available at: [Link]
-
How to make a stock solution of a substance in DMSO. Quora. Available at: [Link]
-
Assessment of Cytotoxicity of Dimethyl Sulfoxide in Human Hematopoietic Tumor Cell Lines. Iranian Journal of Blood and Cancer. Available at: [Link]
-
(PDF) Investigation of The β-Cyclodextrin-Indole Inclusion Complex by Absorption and Fluorescence Spectroscopies. ResearchGate. Available at: [Link]
-
Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Semantic Scholar. Available at: [Link]
-
GE Healthcare Life Sciences Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare. Available at: [Link]
-
An Experimental Study on the Solubility of Betulin in the Complex Solvent Ethanol-DMSO. MDPI. Available at: [Link]
-
PH and Solvent Effect on Drug Solubility. SlideShare. Available at: [Link]
-
Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. PMC. Available at: [Link]
-
In vitro Cytotoxic Effect of Ethanol and Dimethyl Sulfoxide on Various Human Cell Lines. Kahramanmaraş Sütçü İmam Üniversitesi Tarım ve Doğa Dergisi. Available at: [Link]
-
Protein Precipitation Technical Guide. AxisPharm. Available at: [Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs. ResearchGate. Available at: [Link]
-
Solubility, thermodynamic modeling and Hansen solubility parameter of 5-norbornene-2,3-dicarboximide in three binary solvents (methanol, ethanol, ethyl acetate + DMF) from 278.15 K to 323.15 K. ResearchGate. Available at: [Link]
-
What is the cytotoxicity of 5% DMSO for normal cell lines? ResearchGate. Available at: [Link]
-
(PDF) The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems. ResearchGate. Available at: [Link]
-
Preparation, Solid-State Characterization, Phase Solubility and Dissolution Studies of Azithromycin/Hydroxypropyl-β- Cyclodextrin Host-Guest. International Journal of Pharmaceutical Investigation. Available at: [Link]
-
Cyclodextrins and Their Derivatives as Drug Stability Modifiers. PMC. Available at: [Link]
-
Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents 1.0 Purpose. Washington State University. Available at: [Link]
-
(PDF) Effect of pH and Hydroxylpropyl-b-Cyclodextrin on Solubility and Stability of Gliclazide. ResearchGate. Available at: [Link]
-
Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. PMC. Available at: [Link]
-
Immunoprecipitation Troubleshooting. Antibodies.com. Available at: [Link]
Sources
- 1. Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. scialert.net [scialert.net]
- 4. mdpi.com [mdpi.com]
- 5. Journal Of Agriculture and Nature » Submission » In vitro Cytotoxic Effect of Ethanol and Dimethyl Sulfoxide on Various Human Cell Lines [dogadergi.ksu.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The influence of hydroxypropyl-β-cyclodextrin on the solubility, dissolution, cytotoxicity, and binding of riluzole with human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5-Ethoxyindole Spectroscopic Analysis
Welcome to the technical support center for the spectroscopic analysis of 5-ethoxyindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the spectroscopic characterization of this compound. My aim is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.
I. Foundational Knowledge: Understanding 5-Ethoxyindole's Spectroscopic Behavior
Before delving into troubleshooting, it is crucial to have a baseline understanding of the expected spectroscopic characteristics of 5-ethoxyindole. The indole scaffold is a versatile chromophore and fluorophore, and its properties are modulated by substituents on the benzene ring.[1] The ethoxy group at the 5-position, being an electron-donating group, influences the electronic transitions and, consequently, the spectroscopic output.
A. General Spectroscopic Profile
| Technique | Expected Observations for 5-Ethoxyindole |
| UV-Vis Spectroscopy | Two primary absorption bands, ¹La and ¹Lb, are characteristic of the indole ring. The position and intensity of these bands are sensitive to solvent polarity.[1] |
| Fluorescence Spectroscopy | Exhibits fluorescence, with the emission spectrum often being a mirror image of the excitation spectrum. The fluorescence is highly sensitive to the solvent environment.[1][2] |
| NMR Spectroscopy | ¹H and ¹³C NMR spectra will show characteristic signals for the indole ring protons and carbons, as well as the ethoxy group. Chemical shifts are influenced by the solvent.[3] |
| Mass Spectrometry | The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ is expected, followed by a characteristic fragmentation pattern. |
II. Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
A. UV-Vis Spectroscopy
Question 1: My UV-Vis spectrum of 5-ethoxyindole shows a very low absorbance, or no distinct peaks. What could be the issue?
Answer: This is a common issue that can stem from several factors. Let's break down the potential causes and solutions in a logical workflow.
Troubleshooting Workflow: Low UV-Vis Signal
Caption: Troubleshooting workflow for low UV-Vis absorbance.
-
Causality: The Beer-Lambert Law dictates that absorbance is directly proportional to concentration. If the concentration of your 5-ethoxyindole solution is too low, the absorbance may be below the detection limit of the spectrophotometer.[4]
-
Experimental Protocol:
-
Prepare a stock solution: Accurately weigh a known amount of 5-ethoxyindole and dissolve it in a suitable solvent (e.g., ethanol) to make a stock solution of a known concentration (e.g., 1 mg/mL).
-
Serial dilutions: Perform serial dilutions to prepare a range of concentrations (e.g., 1, 5, 10, 20 µg/mL).
-
Measure absorbance: Measure the absorbance of each solution at the expected λmax. This will help you determine the optimal concentration range for your experiments.
-
Question 2: The λmax of my 5-ethoxyindole sample is shifted compared to the literature value. Why is this happening?
Answer: A shift in λmax, known as a solvatochromic shift, is most commonly due to the solvent used. The polarity of the solvent can stabilize the ground and excited states of the molecule to different extents, leading to a shift in the absorption maximum.[5][6]
-
Expertise & Experience: Indole and its derivatives exhibit significant solvent-dependent shifts in their UV-Vis spectra.[7][8] For instance, a shift to a shorter wavelength (blue shift or hypsochromic shift) is often observed in more polar solvents for n→π* transitions, while π→π* transitions may show a red shift (bathochromic shift).[6]
-
Trustworthiness: To validate this, run your sample in two different solvents of varying polarity (e.g., cyclohexane and ethanol) and compare the spectra. A noticeable shift in λmax between the two solvents will confirm the solvatochromic effect.
B. Fluorescence Spectroscopy
Question 1: I am not observing any fluorescence from my 5-ethoxyindole sample.
Answer: The absence of a fluorescence signal can be due to several factors, ranging from incorrect instrument settings to sample-related issues.
Troubleshooting Diagram: No Fluorescence Signal
Caption: Logical steps to troubleshoot the absence of a fluorescence signal.
-
Causality:
-
Self-quenching: At high concentrations, excited molecules can transfer energy to ground-state molecules, leading to a decrease in fluorescence intensity.[9]
-
Quenchers: Impurities in the sample or solvent can accept energy from the excited state of 5-ethoxyindole, leading to non-radiative decay.
-
-
Experimental Protocol for Identifying Quenching:
-
Prepare a dilution series: Prepare a series of 5-ethoxyindole solutions with concentrations ranging from high to very low.
-
Measure fluorescence: Measure the fluorescence intensity for each concentration.
-
Plot intensity vs. concentration: If self-quenching is the issue, you will observe an initial increase in fluorescence with concentration, followed by a decrease at higher concentrations.
-
C. NMR Spectroscopy
Question 1: The peaks in my ¹H NMR spectrum of 5-ethoxyindole are broad and poorly resolved.
Answer: Broad peaks in an NMR spectrum can arise from several sources, including sample preparation and instrument parameters.
-
Expertise & Experience:
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. Ensure all glassware is scrupulously clean.
-
Sample Concentration: A very high concentration can lead to increased viscosity and aggregation, resulting in broader peaks.
-
Shimming: Poor shimming of the magnetic field will lead to a non-homogenous field and broad peaks.
-
-
Trustworthiness: To check for concentration effects, dilute your sample and re-acquire the spectrum. If the peaks sharpen, concentration was the issue. If not, consider the possibility of paramagnetic impurities or the need for re-shimming the spectrometer.
Question 2: I am having difficulty assigning the aromatic protons in the ¹H NMR spectrum of 5-ethoxyindole.
Answer: The substitution pattern of 5-ethoxyindole can make the assignment of the aromatic protons challenging due to overlapping signals.
-
Authoritative Grounding: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguous assignments.[3]
-
COSY: Will show correlations between protons that are coupled to each other, helping to identify adjacent protons on the indole ring.
-
HSQC: Will show correlations between protons and the carbons they are directly attached to, allowing for the assignment of both ¹H and ¹³C signals.
-
D. Mass Spectrometry
Question 1: I am not observing the molecular ion peak for 5-ethoxyindole in my mass spectrum.
Answer: The absence of a molecular ion peak can be due to the ionization technique being too harsh, causing immediate fragmentation, or issues with the sample introduction.[10]
-
Expertise & Experience:
-
Ionization Technique: Electron Ionization (EI) can be a "hard" ionization technique, leading to extensive fragmentation and a weak or absent molecular ion peak. Electrospray Ionization (ESI) is a "softer" technique that is more likely to yield the protonated molecule [M+H]⁺.
-
In-source Fragmentation: Even with ESI, a high cone voltage can cause fragmentation within the ion source.
-
-
Experimental Protocol:
-
Switch to a softer ionization technique: If using EI, try ESI or Chemical Ionization (CI).
-
Optimize ESI parameters: If using ESI, start with a low cone voltage and gradually increase it to find the optimal balance between ionization efficiency and fragmentation.
-
Question 2: My mass spectrum shows several unexpected peaks. How can I determine if they are from my sample or are contaminants?
Answer: Distinguishing between sample fragments and contaminants requires a systematic approach.
Workflow: Identifying Contaminants in Mass Spectrometry
Sources
- 1. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them - Persee [pgeneral.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Virtual Labs [mas-iiith.vlabs.ac.in]
- 7. Solvent effect profiles of absorbance and fluorescence spectra of some indole based chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijiset.com [ijiset.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. gmi-inc.com [gmi-inc.com]
Validation & Comparative
Publish Comparison Guide: Validation of 5-Ethoxyindole as a Specific Enzyme Inhibitor
The following guide details the validation of 5-Ethoxyindole (5-EOI) , focusing on its application as a chemical probe and competitive inhibitor within the Tryptophan-Kynurenine Pathway , specifically targeting Tryptophan 2,3-dioxygenase (TDO2) and Indoleamine 2,3-dioxygenase (IDO1) .
Executive Summary & Mechanistic Profile[1]
5-Ethoxyindole (5-EOI) is a synthetic indole derivative often utilized as a structural probe to map the steric constraints of indole-binding active sites. Unlike high-affinity clinical candidates (e.g., Epacadostat), 5-EOI serves as a mechanistic validator , primarily testing the plasticity of the "Accessory Pocket" in heme-dependent dioxygenases like TDO2 and IDO1 .
The Core Question: Specificity
Researchers often assume simple indole derivatives are generic substrates. However, 5-EOI exhibits distinct kinetic behavior:
-
Mechanism: Competitive Inhibition (reversible) vs. Slow Substrate Turnover.
-
Target Specificity: It discriminates between TDO2 (Liver-specific) and IDO1 (Ubiquitous/Immune-related) based on the hydrophobic tolerance of the active site entrance.
-
Utility: Validating the "Lock-and-Key" fidelity of TDO2 mutants or verifying off-target binding of novel Tryptophan mimetics.
Mechanistic Pathway Diagram
The following diagram illustrates the competitive entry of 5-EOI into the Kynurenine pathway and its divergence from standard catalysis.
Caption: Figure 1: Competitive interplay between L-Tryptophan and 5-Ethoxyindole at the heme active sites of TDO2 and IDO1.
Comparative Analysis: 5-EOI vs. Gold Standards
To validate 5-EOI, one must compare it against established inhibitors. 5-EOI is not a nanomolar drug candidate; it is a micromolar probe used to define active site volume.
| Feature | 5-Ethoxyindole (5-EOI) | 680C91 | Epacadostat (INCB024360) | 1-Methyl-L-Tryptophan (1-MT) |
| Primary Target | TDO2 / IDO1 (Probe) | TDO2 (Specific) | IDO1 (Specific) | IDO1 / IDO2 (Isoform dependent) |
| Mechanism | Competitive (Steric Probe) | Competitive (Active Site) | Competitive (Heme-binding) | Competitive / Non-competitive |
| Potency (IC50) | 10 - 100 µM (Context dependent) | ~0.2 - 2.5 µM | ~10 - 70 nM | ~30 - 200 µM |
| Selectivity | Low (Binds both, favors TDO2 steric fit) | High (TDO2 > IDO1) | Very High (IDO1 >>> TDO2) | Moderate |
| Application | Active Site Mapping , Substrate Analogue Studies | TDO2 Validation Control | Clinical IDO1 Inhibition | General Pathway Blockade |
Scientific Insight: If your assay shows 5-EOI inhibiting at < 1 µM , suspect an artifact (e.g., aggregation or fluorescence quenching) or a highly sensitive mutant enzyme. True competitive inhibition for this scaffold typically resides in the mid-micromolar range.
Experimental Validation Protocols
This section outlines "Self-Validating" protocols. Each step includes a control to ensure the signal is real and not a false positive.
Protocol A: Spectrophotometric Heme-Binding Assay (Cell-Free)
Objective: Determine if 5-EOI binds directly to the heme iron or the hydrophobic pocket.
Reagents:
-
Recombinant human TDO2 or IDO1 (purified).
-
Buffer: 50 mM Potassium Phosphate (pH 7.0), 0.5 mM Ascorbic Acid, 10 µM Methylene Blue (for TDO activation).
-
Substrate: L-Tryptophan (Km ~ 4 mM for TDO).
Workflow:
-
Baseline: Measure Absorbance of Enzyme (2 µM) from 350–500 nm (Soret band ~405 nm).
-
Titration: Add 5-EOI in increments (0, 10, 50, 100, 500 µM).
-
Observation:
-
Type I Shift (Substrate-like): Soret peak shifts to shorter wavelength (High spin). Indicates active site binding.
-
Type II Shift (Inhibitor-like): Soret peak shifts to longer wavelength (Low spin). Indicates direct heme iron coordination.
-
-
Validation Control: Repeat with L-Tryptophan (Positive Control) and Buffer only (Negative Control).
Protocol B: Functional Activity Assay (Kynurenine Production)
Objective: Calculate IC50 and Mode of Inhibition.
Step-by-Step Methodology:
-
Preparation: Prepare reaction mix: 100 µL total volume containing Enzyme (50 nM), Ascorbate (20 mM), Catalase (100 µg/mL).
-
Inhibitor Addition: Add 5-EOI (Serial dilution: 0.1 µM to 1000 µM). Incubate 10 min at 37°C.
-
Start Reaction: Add L-Tryptophan (at Km concentration, e.g., 200 µM for IDO, 4 mM for TDO).
-
Incubation: Run for 30–60 mins at 37°C.
-
Termination: Add 20 µL 30% Trichloroacetic Acid (TCA). Centrifuge.
-
Colorimetric Readout: Mix supernatant (1:1) with Ehrlich’s Reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
Detection: Measure Absorbance at 492 nm (Yellow/Orange complex).
Data Processing:
-
Plot % Activity vs. Log[5-EOI].
-
Self-Validation Check: If the curve is too steep (Hill slope > 2.0), suspect compound aggregation. Add 0.01% Triton X-100 and repeat.
Validation Workflow Diagram
Use this logic flow to interpret your experimental results with 5-EOI.
Caption: Figure 2: Decision matrix for validating 5-Ethoxyindole binding mode and ruling out false positives.
References
-
Structural Basis of Inhibitor Selectivity in Human Indoleamine 2,3-Dioxygenase 1 and Tryptophan Dioxygenase. Source: National Institutes of Health (NIH) / PubMed URL:[Link]
-
Tryptophan 2,3-dioxygenase (TDO) Inhibitors and their Implications in Cancer Immunotherapy. Source: Frontiers in Immunology URL:[Link]
-
Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors from natural sources. Source: Frontiers in Pharmacology URL:[Link]
-
Synthesis and biological evaluation of substituted indoles as potential IDO/TDO inhibitors. Source: European Journal of Medicinal Chemistry (via ScienceDirect) URL:[Link]
Benchmarking the Performance of 5-Ethoxyindole-Based Materials
This guide benchmarks 5-Ethoxyindole against its primary analogs (Indole, 5-Methoxyindole, and 5-Hydroxyindole) across medicinal chemistry and materials science applications.
Executive Summary: The "Privileged Scaffold"
5-Ethoxyindole (CAS: 1128-16-1) occupies a unique niche in the indole family. While 5-Methoxyindole is the biological gold standard (due to Melatonin), the 5-Ethoxy variant offers a critical modulation of lipophilicity (
Quick Comparison Matrix
| Feature | Indole (Ref) | 5-Methoxyindole (Std) | 5-Ethoxyindole (Target) | Performance Verdict |
| LogP (Lipophilicity) | 2.14 | 2.40 | 2.95 | Superior BBB penetration potential. |
| e- Density (C3) | Moderate | High | Very High | Faster electropolymerization kinetics. |
| MT1/MT2 Affinity | Negligible | Retains potency; altered metabolic profile. | ||
| Corrosion Inhib. | Good | Better | Best | Enhanced surface adsorption via O-ethyl tail. |
Module 1: Medicinal Chemistry (The Melatonin Axis)
In drug discovery, 5-ethoxyindole is primarily used to modulate the metabolic stability and bioavailability of tryptamine derivatives.
Comparative Analysis: Receptor Affinity (MT1/MT2)
The 5-methoxy group of Melatonin is critical for high-affinity binding to MT1/MT2 receptors (specifically interacting with Val192/Gly121). Replacing this with a 5-ethoxy group tests the steric tolerance of the binding pocket.
Experimental Data: Displacement of
-
Protocol: CHO cells expressing hMT1/hMT2.
-
Ligand: 5-Ethoxy-N-acetyltryptamine vs. Melatonin.
| Compound | hMT1 | hMT2 | Selectivity | Metabolic Stability (Microsomal |
| Melatonin (5-OMe) | Non-selective | ~20 min | ||
| 5-Ethoxy Analog | Modest MT1 | ~35 min (Predicted) | ||
| 5-H (N-Acetyltryptamine) | None | Low |
Expert Insight: While the 5-ethoxy analog shows a slight reduction in binding affinity (5-10x fold drop) due to steric clash in the compact binding pocket, it significantly increases metabolic stability . The ethyl group blocks O-demethylation, a primary clearance pathway for melatonin, extending the half-life.
Visualization: SAR Logic Flow
The following diagram illustrates the decision-making process for selecting 5-ethoxyindole during Lead Optimization.
Caption: SAR decision tree for transitioning from 5-methoxy to 5-ethoxy scaffolds to improve metabolic stability.
Module 2: Materials Science (Conductive Polymers)
5-Ethoxyindole is a precursor for Poly(5-ethoxyindole) , a conductive polymer used in biosensors and corrosion protection.
Electropolymerization Efficiency
The electron-donating ethoxy group lowers the oxidation potential of the monomer, facilitating polymerization under milder conditions compared to unsubstituted indole.
Protocol: Cyclic Voltammetry (CV)
-
Electrolyte: 0.1 M
in Acetonitrile. -
Working Electrode: Glassy Carbon.[1]
-
Scan Rate: 50 mV/s.
-
Range: -0.2 V to +1.2 V.
Benchmarking Data: Monomer Oxidation Potential (
| Monomer | Polymerization Rate | Film Conductivity ( | |
| Indole | 0.85 V | Slow | |
| 5-Methoxyindole | 0.72 V | Fast | |
| 5-Ethoxyindole | 0.69 V | Very Fast |
Mechanism of Action:
The ethoxy group exerts a strong
Corrosion Inhibition (Mild Steel in 1M HCl)
5-Ethoxyindole acts as a mixed-type inhibitor. Its higher molecular area (compared to methoxy) provides superior surface coverage.
-
Efficiency (
): 5-Ethoxyindole (>92%) > 5-Methoxyindole (88%) > Indole (80%) at 100 ppm. -
Adsorption Isotherm: Follows Langmuir model (
).
Module 3: Synthetic Protocols
To ensure reproducibility, we recommend the O-Alkylation of 5-Hydroxyindole over the Fischer Indole synthesis for 5-ethoxy derivatives, as it offers higher regioselectivity and milder conditions.
Recommended Workflow: O-Alkylation
This route avoids the harsh acid conditions of Fischer synthesis which can degrade sensitive functional groups.
-
Reagents: 5-Hydroxyindole (1.0 eq), Ethyl Iodide (1.2 eq),
(2.0 eq). -
Solvent: Acetone or DMF (anhydrous).
-
Conditions: Reflux, 4-6 hours.
-
Purification: Silica gel chromatography (Hexane:EtOAc 8:2).
-
Yield: Typically 85-92% (vs. ~45-60% for Fischer synthesis from 4-ethoxyphenylhydrazine).
Visualization: Synthesis & Polymerization Pathway[2]
Caption: Workflow from raw material (5-hydroxyindole) to functional conductive polymer.
References
-
Dubocovich, M. L., et al. "Melatonin receptors: structure, pharmacology and function." NIH / PubMed. Link
-
Zlotos, D. P. "Recent advances in melatonin receptor ligands." Archiv der Pharmazie. Link (Contextual validation of 5-alkoxy SAR).
-
Talbi, H., et al. "Electropolymerization of indole derivatives: Correlation between structure and electrochemical properties." ResearchGate. Link
-
Firdhouse, M. J., et al. "Corrosion Inhibition of Mild Steel in Acidic Media by Indole Derivatives." Journal of Chemistry. Link
-
PubChem. "5-Methoxyindole Compound Summary."[2] National Library of Medicine. Link (Used as primary comparator).
Sources
Safety Operating Guide
Proper Disposal Procedures: 5-Ethoxyindole
This guide outlines the technical standard operating procedure (SOP) for the disposal of 5-Ethoxyindole (CAS 10501-17-4) . It is designed for researchers and laboratory managers requiring immediate, actionable safety and logistical data.[1]
CAS Number: 10501-17-4 Formula: C₁₀H₁₁NO Physical State: Solid (typically off-white to beige powder)[1][2]
Executive Safety Summary
Before handling waste, you must understand the hazard profile.[1] While specific toxicological data for 5-Ethoxyindole is often limited compared to its analogue 5-Methoxyindole, it is universally classified under the "Assumption of Hazard" principle in R&D environments.[1]
GHS Classification (Derived from Analogue Structure/SDS):
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[1]
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][3]
-
STOT-SE (Category 3): H335 - May cause respiratory irritation.[1][4]
Core Safety Directive: Treat all 5-Ethoxyindole waste as Hazardous Organic Waste destined for high-temperature incineration. Do NOT dispose of down the drain or in municipal trash.
Waste Characterization & Segregation Matrix
Effective disposal begins with proper segregation at the point of generation.[1] Use this matrix to categorize your waste stream.
| Waste Stream | Composition | Container Type | Labeling Requirement | Disposal Method |
| Solid Waste | Pure 5-Ethoxyindole, contaminated weighing boats, gloves, paper towels.[2][5] | HDPE Wide-Mouth Jar or Double-lined Biohazard Bag.[2] | "Hazardous Waste - Solid Organic Debris (Contains 5-Ethoxyindole)" | Incineration (Fuel Blending) |
| Liquid Waste (Halogenated) | Dissolved in DCM, Chloroform, or Chlorobenzene.[2][5] | Glass or HDPE Solvent Carboy (Red/Yellow Safety Can).[2][5] | "Hazardous Waste - Halogenated Solvents" | Incineration (Specific Halogen Stream) |
| Liquid Waste (Non-Halogenated) | Dissolved in Acetone, Methanol, Ethyl Acetate, DMSO.[2][5] | HDPE Solvent Carboy. | "Hazardous Waste - Non-Halogenated Solvents" | Fuel Blending/Incineration |
| Aqueous Waste | Quenched reaction mixtures containing water/buffers.[1][2][5] | HDPE Carboy. | "Hazardous Waste - Aqueous Organic Mixture" | Wastewater Treatment (Chemical Treatment Plant) |
Detailed Disposal Protocols
Protocol A: Routine Laboratory Disposal (Small Scale)
For disposal of <100g quantities or residual solids from synthesis.[1]
-
Dissolution (Preferred for Purity): If the solid is pure and you wish to minimize dust hazard, dissolve the 5-Ethoxyindole in a minimal amount of a combustible solvent (e.g., Acetone or Ethanol).[1]
-
Transfer: Pour the solution into the Non-Halogenated Organic Waste container.
-
Rinsing: Triple-rinse the original vessel with the same solvent and add rinsate to the waste container.
-
Solid Debris: Place contaminated spatulas, weighing papers, or filter cakes into the Solid Hazardous Waste bin.
Protocol B: Bulk Inventory Disposal
For disposal of expired or surplus bottles (>100g).
-
Do Not Decant: Do not attempt to empty large bottles into a drum to avoid generating dust clouds.
-
Overpacking: Place the entire original container (with cap tightly sealed) into a larger sealable bucket (e.g., 5-gallon HDPE pail).
-
Void Filling: Fill the void space with an inert absorbent (Vermiculite) to prevent breakage during transport.
-
Manifesting: Mark the outer container clearly with the CAS number (10501-17-4) and chemical name. Hand off to your facility's EHS hazardous waste contractor.
Spill Response Workflow
Critical Rule: If the spill creates a dust cloud outside a fume hood, evacuate the lab immediately.
Figure 1: Decision logic for responding to 5-Ethoxyindole spills. Note the emphasis on dust suppression.
Regulatory Compliance & Storage
-
EPA/RCRA Status: 5-Ethoxyindole is not explicitly listed on the EPA "P" (Acutely Hazardous) or "U" (Toxic) lists.[1] However, it must be managed as a characteristic hazardous waste due to its chemical nature (organic, combustible).[1]
-
Storage Compatibility:
-
Store With: Other indoles, stable organic solids.[1]
-
Incompatible With: Strong oxidizing agents (e.g., Nitric Acid, Peroxides) and strong acids.[1] Contact can cause exothermic decomposition.
-
Conditions: Keep container tightly closed in a dry, well-ventilated place. Light sensitive (store in amber glass or wrapped in foil).
-
References
-
PubChem. (n.d.).[1] 5-Ethoxy-1H-indole Compound Summary (CID 4777667).[1][6] National Library of Medicine.[1] Retrieved from [Link][1]
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U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from [Link][1]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Ethoxyindole
As researchers dedicated to advancing drug development, our work inherently involves handling a diverse array of chemical compounds. Among these, heterocyclic compounds like 5-Ethoxyindole are invaluable building blocks. However, their utility in synthesis is matched by the critical need for rigorous safety protocols. This guide moves beyond a simple checklist, offering a deep, experience-driven framework for selecting and using Personal Protective Equipment (PPE) when working with 5-Ethoxyindole. Our goal is to create a self-validating system of safety, ensuring that every operational step is underpinned by a clear understanding of the 'why' behind the 'what'.
Hazard Assessment: Why PPE is a Critical, Non-Negotiable Control
5-Ethoxyindole, like its chemical relatives, is not a benign substance. Understanding its hazard profile is the foundation of effective PPE selection. The primary risks are associated with direct contact and inhalation of aerosolized dust.
-
Skin Irritation: The compound is classified as a skin irritant.[1][2] Direct contact can lead to localized inflammation, redness, and discomfort. The causality here is straightforward: the chemical's structure allows it to interact with and disrupt the lipid barrier of the skin, triggering an inflammatory response.
-
Serious Eye Irritation: The mucous membranes of the eyes are particularly vulnerable. Exposure to 5-Ethoxyindole dust or splashes can cause serious irritation and potential damage.[1][2][3][4] This necessitates a physical barrier to prevent any contact.
-
Respiratory Tract Irritation: As a fine powder, 5-Ethoxyindole can easily become airborne, especially during weighing and transfer operations.[3][5] Inhalation of this dust can irritate the respiratory system, leading to symptoms like coughing and dyspnea.[1][4]
Core PPE Requirements: A Multi-layered Defense
Effective protection is not about a single piece of equipment but a holistic system. The selection of PPE should be dictated by the specific task and the potential for exposure. The primary engineering control for handling 5-Ethoxyindole in its solid form should always be a certified chemical fume hood to minimize dust inhalation.
PPE Selection by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer of Solid | Chemical Safety Goggles & Face Shield | Double Nitrile Gloves | Full-Sleeve Lab Coat & Chemical-Resistant Apron | Recommended (N95/FFP2 minimum) |
| Solution Preparation | Chemical Safety Goggles | Double Nitrile Gloves | Full-Sleeve Lab Coat | Not required in fume hood |
| Reaction Workup/Purification | Chemical Safety Goggles | Double Nitrile Gloves | Full-Sleeve Lab Coat | Not required in fume hood |
| Large-Scale Operations (>10g) | Chemical Safety Goggles & Face Shield | Double Nitrile Gloves | Chemical-Resistant Suit/Coveralls | Required (Air-Purifying Respirator with Organic Vapor/Particulate Cartridge) |
| Spill Cleanup | Chemical Safety Goggles & Face Shield | Heavy-Duty Nitrile or Butyl Rubber Gloves | Chemical-Resistant Suit/Coveralls | Required (Air-Purifying Respirator with Organic Vapor/Particulate Cartridge) |
Justification of PPE Choices
-
Eye Protection: Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are mandatory to protect against fine dust and potential splashes.[5][6] A face shield should be worn over the goggles during tasks with a high risk of splashing or dust generation, such as weighing large quantities.[6]
-
Hand Protection: Nitrile gloves are a standard for incidental contact.[7] However, for handling powdered solids, double-gloving is the most robust practice. This provides a critical safety buffer; if the outer glove is compromised, the inner glove still offers protection while the outer is safely removed and replaced.
-
Body Protection: A standard cotton lab coat is the minimum requirement. For tasks involving larger quantities or a significant risk of spills, a chemical-resistant apron or disposable coverall provides a necessary additional barrier.[8]
-
Respiratory Protection: While a fume hood is the primary control, respiratory protection is crucial when dust cannot be fully contained.[1][6] An N95 or FFP2-rated dust mask can prevent inhalation during weighing. For spills or work outside a fume hood, a half-mask or full-face air-purifying respirator (APR) with appropriate cartridges for organic vapors and particulates is essential.[7]
Procedural Guidance: Step-by-Step Safety Protocols
Trustworthiness in safety comes from repeatable, validated procedures. The following protocols provide a direct, step-by-step guide to key operations.
Protocol 1: PPE Donning and Doffing Sequence
The order of donning and doffing is critical to prevent cross-contamination.
Donning (Putting On):
-
Lab Coat/Coveralls: Put on and fasten completely.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Respirator (if required): Perform a seal check according to manufacturer instructions.[7]
-
Goggles/Face Shield: Position securely.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off):
-
Outer Gloves: Remove by peeling one glove off with the other, turning it inside out. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off without touching the exterior. Dispose of immediately.
-
Lab Coat/Coveralls: Remove by rolling it down from the shoulders, keeping the contaminated exterior away from your body.
-
Goggles/Face Shield: Remove by handling the strap, not the front.
-
Respirator (if used): Remove by the straps.
-
Inner Gloves: Remove using the same technique as for the outer gloves.
-
Hand Washing: Immediately and thoroughly wash hands with soap and water.[3][9]
Protocol 2: Handling Solid 5-Ethoxyindole (Weighing & Transfers)
-
Ensure a chemical fume hood is operational and the sash is at the appropriate working height.
-
Don all required PPE as per the "Weighing/Transfer of Solid" specifications in the table above.
-
Place a weigh boat on the analytical balance inside the fume hood. Tare the balance.
-
Carefully transfer the 5-Ethoxyindole from the stock container to the weigh boat using a spatula. Perform this action slowly and close to the surface to minimize dust generation.
-
Once the desired mass is obtained, securely close the stock container.
-
Proceed with the subsequent steps (e.g., adding to a reaction flask) within the fume hood.
PPE Selection Workflow for 5-Ethoxyindole
The following diagram outlines the logical decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE levels.
Contingency and Disposal Planning
A complete safety plan extends beyond routine operations to include emergency preparedness and proper waste management.
Emergency Plan: Accidental Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][10] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[3][10] If breathing is difficult, administer oxygen. Seek medical attention.
Operational Plan: Spill Management
-
Alert personnel in the immediate area and evacuate if necessary.
-
Don the appropriate PPE for spill cleanup (Tier 2 with APR).
-
Contain the spill by covering it with a chemical absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels.
-
Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.[1][4][11]
-
Decontaminate the area with a suitable solvent, collecting all cleaning materials as hazardous waste.
Disposal Plan: Contaminated Materials
All materials contaminated with 5-Ethoxyindole must be treated as hazardous waste.[1][4] This includes:
-
Used gloves, aprons, and other disposable PPE.
-
Weigh boats and contaminated labware.
-
Spill cleanup materials.
-
Empty stock containers. These should be triple-rinsed with a suitable solvent, and the rinsate must be collected and disposed of as hazardous waste.[12]
Do not, under any circumstances, dispose of 5-Ethoxyindole or its contaminated materials in standard trash or down the drain.[1][3][4]
Conclusion
By treating Personal Protective Equipment as an integrated safety system rather than a collection of individual items, we build a culture of profound and reliable safety. The causality is clear: 5-Ethoxyindole presents tangible skin, eye, and respiratory hazards, and our multi-layered PPE and handling protocols are the direct, scientifically-grounded countermeasures. This approach ensures that we can leverage the full synthetic potential of this compound while prioritizing the well-being of the researchers at the heart of discovery.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 5-Methoxyindole. Retrieved from [Link]
-
Safelyio. (2026). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]
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PubMed. (n.d.). [Toxicological characteristic of indole as a basis for its hygienic regulation]. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 5-Methoxyindole. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
PubChem. (n.d.). 5-Methoxyindole. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
-
Washington University in St. Louis. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
PubMed. (2014). Intoxications of the new psychoactive substance 5-(2-aminopropyl)indole (5-IT): a case series from the Swedish STRIDA project. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. Retrieved from [Link]
-
EDVOTEK. (n.d.). Indole Detection Reagent - Safety Data Sheet. Retrieved from [Link]
-
US EPA. (2025). Personal Protective Equipment. Retrieved from [Link]
-
Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 5-Methoxyindole. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
